Piperonyl alcohol
Description
structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIUXNAPJIDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060089 | |
| Record name | 1,3-Benzodioxole-5-methanol | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Piperonyl alcohol | |
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Boiling Point |
BP: 157 °C at 16 mm Hg | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000254 [mmHg] | |
| Record name | Piperonyl alcohol | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Needles from petroleum ether, White to yellow powder, crystals or chunks | |
CAS No. |
495-76-1 | |
| Record name | Piperonyl alcohol | |
| Source | CAS Common Chemistry | |
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| Record name | Piperonyl alcohol | |
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| Record name | Piperonyl alcohol | |
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| Record name | 1,3-Benzodioxole-5-methanol | |
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| Record name | 1,3-Benzodioxole-5-methanol | |
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| Record name | Piperonyl alcohol | |
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| Record name | PIPERONYL ALCOHOL | |
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| Record name | Piperonyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Technical Guide: Physical Characteristics of (1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (1,3-benzodioxol-5-yl)methanol, also commonly known as piperonyl alcohol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental reproducibility.
Core Physical and Chemical Properties
(1,3-benzodioxol-5-yl)methanol is a white crystalline solid at room temperature.[1][2] It is characterized by a benzodioxole functional group, which is significant in its chemical reactivity and biological interactions.
Quantitative Data Summary
The key physical and chemical properties of (1,3-benzodioxol-5-yl)methanol are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₈H₈O₃ | - |
| Molecular Weight | 152.15 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | 50-54 °C | |
| Boiling Point | 282 °C (at 760 mmHg) | |
| 157 °C (at 16 mmHg) | ||
| 159-161 °C (at 0.027 bar) | ||
| Solubility | Slightly soluble in water | |
| Soluble in ethanol, diethyl ether, benzene, and chloroform | ||
| Vapor Pressure | 0.0016 mmHg (at 25 °C) | |
| Heat of Vaporization | 55.0 kJ/mol | |
| LogP | 1.05 | |
| CAS Number | 495-76-1 |
Experimental Protocols
Detailed methodologies for determining the key physical properties of (1,3-benzodioxol-5-yl)methanol are provided below. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point of (1,3-benzodioxol-5-yl)methanol can be determined using a standard melting point apparatus with capillary tubes.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
(1,3-benzodioxol-5-yl)methanol, finely powdered
-
Thermometer
Procedure:
-
A small amount of finely powdered (1,3-benzodioxol-5-yl)methanol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 45 °C), the heating rate is reduced to 1-2 °C per minute to ensure accuracy.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For (1,3-benzodioxol-5-yl)methanol, this range is typically observed between 50 °C and 54 °C.
Boiling Point Determination (Thiele Tube Method)
Due to its high boiling point at atmospheric pressure, the boiling point of (1,3-benzodioxol-5-yl)methanol is often determined under reduced pressure. A standard method for this is the Thiele tube method.
Apparatus and Materials:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
(1,3-benzodioxol-5-yl)methanol sample
-
Bunsen burner or heating mantle
Procedure:
-
A small amount (a few milliliters) of (1,3-benzodioxol-5-yl)methanol is placed in the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of (1,3-benzodioxol-5-yl)methanol in various solvents is determined through systematic qualitative analysis.
Apparatus and Materials:
-
Test tubes
-
(1,3-benzodioxol-5-yl)methanol
-
Solvents: Water, Ethanol, Diethyl Ether, Benzene, Chloroform
-
Vortex mixer (optional)
Procedure:
-
Approximately 0.1 g of (1,3-benzodioxol-5-yl)methanol is placed into a clean, dry test tube.
-
3 mL of the solvent to be tested (e.g., water) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes (a vortex mixer can be used).
-
The mixture is allowed to stand, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with the solvent.
-
The procedure is repeated for each of the other solvents.
-
Observations for (1,3-benzodioxol-5-yl)methanol are recorded as "slightly soluble" in water and "soluble" in organic solvents like ethanol, diethyl ether, benzene, and chloroform.
Spectral Analysis (FTIR and ¹H NMR)
Spectral data is crucial for the structural elucidation and confirmation of (1,3-benzodioxol-5-yl)methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Absorptions: The FTIR spectrum is expected to show a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Characteristic peaks for the aromatic C-H stretching will appear around 3000-3100 cm⁻¹. The C-O stretching of the alcohol will be observed in the 1000-1200 cm⁻¹ region. The unique C-O-C stretches of the benzodioxole ring will also be present in the fingerprint region.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: A small amount of (1,3-benzodioxol-5-yl)methanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals. The two protons of the methylenedioxy group (-O-CH₂-O-) typically appear as a singlet around 5.9-6.0 ppm. The two protons of the benzylic alcohol (-CH₂OH) will appear as a singlet around 4.6 ppm. The aromatic protons on the benzene ring will appear as multiplets in the region of 6.7-6.9 ppm.
Synthesis Workflow
(1,3-benzodioxol-5-yl)methanol is commonly synthesized via the reduction of piperonal (3,4-methylenedioxybenzaldehyde). A typical laboratory-scale synthesis is outlined below.
Reduction of Piperonal to (1,3-benzodioxol-5-yl)methanol
A common method for this reduction involves the use of a hydride reducing agent such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H).
References
Biological activity of 3,4-methylenedioxybenzyl alcohol
An In-depth Technical Guide to the Biological Activity of 3,4-Methylenedioxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxybenzyl alcohol, also known as piperonyl alcohol, is a benzodioxole derivative with a range of documented and potential biological activities. This technical guide provides a comprehensive overview of its known effects, drawing on data from structurally similar compounds to infer potential mechanisms of action and biological targets. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development efforts.
Introduction
3,4-Methylenedioxybenzyl alcohol is a compound of interest in various scientific fields, including agriculture and pharmacology.[1] Its chemical scaffold, the 1,3-benzodioxole ring, is present in numerous natural products and synthetic compounds that are known to interact with biological systems, notably cytochrome P450 enzymes.[2] This guide explores its cytotoxic, enzyme-inhibiting, antimicrobial, antioxidant, and anti-inflammatory properties, providing a foundational resource for researchers.
Quantitative Biological Data
While specific quantitative data for 3,4-methylenedioxybenzyl alcohol is limited in publicly available literature, the following tables summarize data for structurally related compounds to provide a comparative context for its potential bioactivity.
Table 1: Cytotoxicity of Benzyl Alcohol Derivatives
| Compound/Extract | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| o-Vanillin | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 72 hours | 35.40 ± 4.2 µM | [3] |
| o-Vanillin | PC-3 (Prostate Cancer) | Sulforhodamine B | 72 hours | 47.10 ± 3.8 µM | [3] |
| o-Vanillin | DU-145 (Prostate Cancer) | Sulforhodamine B | 72 hours | 72.50 ± 5.4 µM | [3] |
| o-Vanillin | HT-29 (Colon Cancer) | Sulforhodamine B | 72 hours | 85.10 ± 6.5 µM | |
| Catechol derivative of piperonal | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 72 hours | Higher cytotoxicity noted | |
| Catechol derivative of piperonal | PC-3 (Prostate Cancer) | Sulforhodamine B | 72 hours | Higher cytotoxicity noted |
Table 2: Enzyme Inhibition by Related Compounds
| Compound | Enzyme | Substrate | Assay Type | Result (IC₅₀/Kᵢ) | Reference |
| Piperonyl Butoxide | Cytochrome P450 | Isoform-specific | LC-MS/MS | Inhibition noted | |
| Ketoprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 94% inhibition | |
| Ibuprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 67% inhibition |
Table 3: Antimicrobial Activity of Piper Species Extracts
| Extract Source | Microorganism | Assay Type | Result (MIC) | Reference |
| Piper betle (Methanol extract) | MRSA | Broth microdilution | 19 - 625 µg/ml | |
| Piper betle (Methanol extract) | VRE | Broth microdilution | 19 - 625 µg/ml | |
| Piper betle (Methanol extract) | Gram-negative MDR bacteria | Broth microdilution | 156 - 1250 µg/ml |
Table 4: Insecticidal Activity of a Related Compound
| Compound | Organism | Assay Type | Endpoint | Result (LC₅₀/LD₅₀) | Reference |
| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Fumigation | - | 0.85 μl/L of air | |
| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Contact | - | 6.16 μg/g of insect | |
| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Ingestion | - | 14.30 mg/g |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific evaluation of 3,4-methylenedioxybenzyl alcohol.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cultured cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cultured cells in appropriate medium
-
Test compound (3,4-methylenedioxybenzyl alcohol) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay
This protocol determines the inhibitory potential of a compound on major CYP450 isoforms.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6)
-
Test compound
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate human liver microsomes with a range of concentrations of the test compound in a phosphate buffer at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubation: Incubate the mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Based on studies of structurally related benzyl alcohol derivatives, the PI3K/Akt signaling pathway is a potential target for 3,4-methylenedioxybenzyl alcohol. This pathway is crucial for cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt pathway, which is often dysregulated in cancer and other diseases. Inhibition of this pathway can lead to decreased cell survival and increased apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by 3,4-methylenedioxybenzyl alcohol.
Experimental Workflow for Investigating PI3K/Akt Pathway Modulation
The following workflow outlines the steps to determine if 3,4-methylenedioxybenzyl alcohol affects the PI3K/Akt signaling pathway.
References
The Elusive Elixir: A Technical Guide to the Natural Sources and Isolation of Piperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonyl alcohol, a derivative of benzodioxole, is a compound of significant interest due to its applications in the fragrance, insecticide, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence is more nuanced, primarily arising from the metabolic transformation of precursor compounds found in certain plant species. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its generation from piperine, the major alkaloid in black pepper (Piper nigrum). Detailed methodologies for the extraction of its natural precursor and subsequent analytical and purification techniques are presented. Furthermore, this guide elucidates the key biological pathway associated with this compound's activity: the inhibition of cytochrome P450 enzymes.
Natural Occurrence of this compound: A Tale of Transformation
Direct isolation of substantial quantities of this compound from plant tissues is not a common practice, as it primarily exists as a metabolic byproduct of other naturally occurring compounds. The most significant natural precursor to this compound is piperine .
-
Piper nigrum (Black Pepper): The fruits of the black pepper vine are a rich source of piperine, with concentrations varying by cultivar but generally ranging from 2% to 7.4%.[1] Piperine, upon ingestion by certain organisms, undergoes metabolic breakdown, leading to the formation of several metabolites, including this compound.[1][2][3][4]
-
Other Piper Species: Various other species within the Piper genus also contain piperine and other related lignans, making them potential indirect sources of this compound.
-
Insect Metabolism of Lignans: this compound has been identified as a degradation product of the neolignan burchellin in the hemolymph of the bloodsucking insect, Rhodnius prolixus. This highlights a fascinating route of natural production through insect-plant interactions.
The biotransformation of piperine to this compound involves the enzymatic cleavage of the piperidine ring, a reaction often mediated by cytochrome P450 monooxygenases.
Isolation and Purification: A Multi-Step Approach
Given that this compound is primarily a metabolite, its "isolation" from a natural source is intrinsically linked to the extraction of its precursor, piperine, followed by potential enzymatic or synthetic conversion and subsequent purification.
Extraction of the Precursor: Piperine from Piper nigrum
The initial and crucial step is the efficient extraction of piperine from black pepper.
Table 1: Comparison of Piperine Extraction Methods
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Purity | Reference(s) |
| Maceration | Glacial Acetic Acid | 12-hour maceration of powdered black pepper. | High yield and purity reported. | |
| Soxhlet Extraction | Ethanol, Dichloromethane | Continuous extraction over several hours. | Effective but can be time-consuming. | |
| Ethanolic Extraction | Ethanol | Soaking and shaking of powdered material. | Simple and widely used method. |
Experimental Protocol: Maceration with Glacial Acetic Acid for Piperine Extraction
This method has been reported to be simple, rapid, and efficient for isolating piperine with high yield and purity.
Materials:
-
Powdered black pepper seeds
-
Glacial acetic acid
-
Chloroform
-
10% Sodium bicarbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Separating funnel
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Maceration: Macerate 10 g of powdered black pepper with 50 ml of glacial acetic acid for 12 hours.
-
Filtration: Filter the acetic acid extract by gravity.
-
Solvent Partitioning:
-
Dilute the acetic acid extract with 50 ml of distilled water.
-
Extract the aqueous solution three times with 50 ml portions of chloroform in a separating funnel.
-
-
Washing:
-
Thoroughly wash the combined chloroform extract with a 10% sodium bicarbonate solution.
-
Follow with 4-5 washes with distilled water to remove any remaining acid.
-
-
Drying: Filter the chloroform extract through anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the chloroform to dryness using a rotary evaporator.
-
Crystallization:
-
Redissolve the obtained residue in a minimal amount of chloroform (e.g., 3 ml).
-
Induce precipitation by adding an excess of diethyl ether (e.g., 30 ml).
-
Allow the solution to stand in a refrigerator at 4°C for 8 hours to facilitate crystallization.
-
-
Isolation: Separate the creamy-white piperine crystals by centrifugation, dry the crystals, and proceed with characterization.
Conversion of Piperine to this compound (Conceptual)
While direct isolation from a plant is not standard, the metabolic conversion can be conceptually replicated in a laboratory setting using enzymatic methods.
Experimental Workflow: Enzymatic Conversion of Piperine
References
Spectroscopic Profile of Piperonyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Piperonyl alcohol (also known as (3,4-methylenedioxy)benzyl alcohol), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | s | 1H | Ar-H |
| ~6.78 | d | 1H | Ar-H |
| ~6.77 | d | 1H | Ar-H |
| 5.95 | s | 2H | O-CH₂ -O |
| 4.56 | s | 2H | CH₂ -OH |
| 1.86 | s | 1H | OH |
Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | C -O (aromatic) |
| 147.2 | C -O (aromatic) |
| 135.5 | C -CH₂OH (aromatic) |
| 120.3 | Ar-C H |
| 108.2 | Ar-C H |
| 108.1 | Ar-C H |
| 101.0 | O-C H₂-O |
| 65.2 | C H₂-OH |
Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3600 | Broad, Strong | O-H stretch (alcohol) |
| 2986 | Medium | C-H stretch (aromatic) |
| 1490 | Medium | C=C stretch (aromatic) |
| 1275 | Strong | C-O stretch (alcohol) |
| 1040 | Strong | C-O-C stretch (ether) |
| 810 | Medium | C-H bend (aromatic, out-of-plane) |
Sample preparation: Thin solid film or KBr pellet.
Mass Spectrometry (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 48 | [M - OH]⁺ |
| 123 | - | [M - CH₂OH]⁺ |
| 93 | 52 | [M - C₃H₅O]⁺ |
| 65 | 45 | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis of solid this compound, a sample of 5-25 mg for ¹H or 50-100 mg for ¹³C is typically dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube. To ensure homogeneity of the magnetic field, it is crucial that the sample is free of any solid particulates.[2]
Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. For a standard ¹H NMR spectrum, a simple pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples like this compound, two common methods for IR analysis are the KBr pellet method and the thin solid film method.[5]
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Thin Solid Film Method: The solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum (of air or the pure salt plate/KBr pellet) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a solid sample like this compound, it is typically introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Instrumentation and Data Acquisition: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.
References
A Technical Guide to the Solubility of Piperonyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of piperonyl alcohol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized.
Introduction
This compound, also known as 3,4-methylenedioxybenzyl alcohol, is a versatile organic compound with applications in the fragrance, insecticide, and pharmaceutical industries.[1][2][3] Its utility in drug development often hinges on its solubility in various organic solvents, which is a critical parameter for reaction chemistry, purification, and formulation. Understanding the solubility profile of this compound is therefore essential for its effective application in research and development.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources, a general solubility profile can be summarized. The following table consolidates the available qualitative and quantitative solubility information for this compound in common organic solvents.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |
| Alcohols | ||||
| Methanol | CH₃OH | 32.7 | Soluble[1][2] | - |
| Ethanol | C₂H₅OH | 24.5 | Soluble | - |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | - |
| Halogenated Solvents | ||||
| Chloroform | CHCl₃ | 4.8 | Soluble | - |
| Aromatic Hydrocarbons | ||||
| Benzene | C₆H₆ | 2.3 | Soluble | - |
| Apolar Solvents | ||||
| Ligroin | Mixture of aliphatic hydrocarbons | ~1.9 | Insoluble | A non-polar solvent mixture. |
| Amide Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | 100 mg/mL | This is the most specific quantitative data found. |
Note on Data: The term "soluble" indicates that a significant amount of this compound can be dissolved in the solvent, but the exact concentration at a given temperature is not specified in the cited literature. Researchers are advised to determine the precise solubility for their specific experimental conditions.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail common methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask)
The gravimetric method, often referred to as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks or vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter is recommended.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent until a constant weight is achieved.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (Weight of residue / Volume of solution taken) x 100
Laser Monitoring Technique
This is a more modern and often faster method for determining solubility, particularly useful for screening multiple solvents or temperatures.
Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is changed or as more solvent is added, the point at which all the solid dissolves is detected by a sharp increase in the intensity of the transmitted light.
Apparatus:
-
Jacketed glass vessel with a temperature control unit
-
Laser source and a photodetector
-
Stirring mechanism (e.g., magnetic stirrer)
-
Automated solvent addition system (optional)
Procedure:
-
Setup: A known mass of this compound is placed in the jacketed vessel containing a known volume of the solvent.
-
Heating/Cooling Cycle: The temperature of the suspension is gradually increased while being stirred. The intensity of the laser light passing through the suspension is continuously monitored.
-
Dissolution Point Detection: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This is observed as a sudden increase in the transmitted light intensity.
-
Data Analysis: By repeating this process with different concentrations of the solute, a solubility curve as a function of temperature can be generated.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.
Caption: Workflow for Gravimetric Solubility Determination.
Applications in Drug Development
The solubility of this compound in organic solvents is a key factor in its application in drug development. As a building block for more complex molecules, its solubility dictates the choice of reaction solvents and conditions. For instance, in the synthesis of certain bioactive compounds, this compound may need to be dissolved in a specific solvent to react with other reagents. Furthermore, in formulation studies, understanding its solubility in various excipients and solvent systems is crucial for developing stable and effective drug delivery systems.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in a range of organic solvents. While quantitative data remains sparse in the public domain, the qualitative profile and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. The provided workflow for solubility determination serves as a practical guide for generating precise data tailored to specific research needs. Further experimental investigation is encouraged to build a more comprehensive quantitative database of this compound's solubility.
References
An In-depth Technical Guide on the Thermochemical Properties and Stability of Piperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and stability of piperonyl alcohol (CAS: 495-76-1). The information herein is intended to support research, development, and formulation activities by providing key data and experimental context.
Core Thermochemical Data
The following table summarizes the key thermochemical properties of this compound. These values are essential for understanding the energy landscape of the molecule and its reactions.
| Property | Value | Experimental Method |
| Standard Molar Enthalpy of Formation (gas phase, 298.15 K) | -329.0 ± 2.0 kJ/mol | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 103.7 ± 0.7 kJ/mol | Knudsen Effusion Technique |
| Enthalpy of Fusion | 18.05 kJ/mol | Not specified in the search results |
| Heat of Vaporization | 55.0 kJ/mol | Not specified in the search results |
Physical Properties Related to Stability
Understanding the physical properties of a compound is crucial for its handling, storage, and formulation.
| Property | Value |
| Melting Point | 50-55 °C[1][2][3][4] |
| Boiling Point | 282 °C (at atmospheric pressure) |
| 159-161 °C (at 0.027 bar) | |
| Flash Point | >110 °C (>230 °F) |
Stability and Decomposition
This compound is generally considered stable under standard conditions. However, certain conditions and materials can lead to its decomposition.
-
General Stability: Stable under normal temperatures and pressures. It is recommended to store it in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.
-
Incompatible Materials: Strong oxidizing agents can react with this compound.
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and other irritating or toxic fumes and gases.
Experimental Protocols
The determination of the thermochemical data presented in this guide involves precise experimental techniques. The following is a summary of the methodologies employed in the cited research.
Determination of Enthalpy of Formation (Static Bomb Calorimetry)
The standard molar energy of combustion of this compound was determined using static bomb calorimetry. In this technique, a sample of the substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat evolved from the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.
Determination of Enthalpy of Sublimation (Knudsen Effusion Technique)
The standard molar enthalpy of sublimation was derived from vapor pressure measurements as a function of temperature using the Knudsen effusion technique. This method involves placing a sample in a sealed container with a small orifice. As the sample is heated, it sublimes, and the rate of effusion of the vapor through the orifice is measured. The vapor pressure can be determined from this rate, and the enthalpy of sublimation is then calculated from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature.
Experimental Workflow for Thermochemical Analysis
The following diagram illustrates a typical workflow for the experimental determination of the thermochemical properties of a solid compound like this compound.
Caption: Experimental workflow for determining thermochemical properties.
Metabolic Fate of this compound
While this compound is not known to directly participate in specific signaling pathways in the context of drug development, its metabolic fate is of importance for toxicological and pharmacokinetic studies. It is a known metabolite of other compounds, such as piperine, and can be further metabolized in the body.
Caption: Simplified metabolic pathway involving this compound.
References
Metabolic Pathways of Piperonyl Alcohol in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of piperonyl alcohol in mammals. The information presented herein is intended to support research, drug development, and safety assessment activities by providing a detailed understanding of the biotransformation of this compound.
Executive Summary
This compound, a benzodioxole derivative, undergoes extensive metabolism in mammals primarily through oxidation and conjugation pathways. The primary route of metabolism involves the oxidation of the alcohol moiety to an aldehyde and subsequently to a carboxylic acid. This is followed by Phase II conjugation reactions, leading to the formation of water-soluble metabolites that are readily excreted in the urine. This guide details the metabolic transformations, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Metabolic Pathways of this compound
The metabolism of this compound in mammals can be broadly categorized into Phase I oxidation and Phase II conjugation reactions. The primary site of these biotransformations is the liver.
Phase I Metabolism: Oxidation
The initial and rate-limiting step in the metabolism of this compound is the oxidation of its side chain. This proceeds in a two-step enzymatic process:
-
Oxidation to Piperonal: this compound is first oxidized to its corresponding aldehyde, piperonal. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs).
-
Oxidation to Piperonylic Acid: Piperonal is subsequently oxidized to piperonylic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs).
While demethylation of the methylenedioxyphenyl (MDP) moiety is a significant metabolic pathway for some related compounds, it is not a major route of elimination for this compound.[1]
Phase II Metabolism: Conjugation
Piperonylic acid, the major Phase I metabolite, undergoes conjugation with endogenous molecules to increase its water solubility and facilitate its excretion. The two primary conjugation pathways identified for piperonylic acid are:
-
Glycine Conjugation: The carboxylic acid group of piperonylic acid is conjugated with the amino acid glycine to form piperonylglycine. This reaction is catalyzed by glycine N-acyltransferase.
-
Glucuronidation: Piperonylic acid can also be conjugated with glucuronic acid, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
The resulting conjugates are then efficiently eliminated from the body, primarily through renal excretion.[1]
Visualization of the Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of this compound in mammals.
Quantitative Data on this compound Metabolism
Quantitative data on the metabolism of this compound is crucial for understanding its pharmacokinetic profile and potential for accumulation. The following tables summarize representative data on metabolite excretion and enzyme kinetics.
Table 1: Urinary Excretion of this compound Metabolites in Rats (48 hours post-administration)
| Metabolite | Percentage of Administered Dose (%) |
| Piperonylic Acid | 15 - 25 |
| Piperonylglycine (Glycine Conjugate) | 40 - 60 |
| Piperonylic Acid Glucuronide | 10 - 20 |
| Unchanged this compound | < 2 |
| Total Urinary Excretion | > 70 |
Note: The data presented are representative values based on studies of similar aromatic alcohols and may not reflect the exact values for this compound.
Table 2: Representative Enzyme Kinetics for this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Alcohol Dehydrogenase (ADH) | This compound | 100 - 500 | 5 - 15 |
| Aldehyde Dehydrogenase (ALDH) | Piperonal | 50 - 200 | 10 - 25 |
| UDP-glucuronosyltransferase (UGT) | Piperonylic Acid | 200 - 1000 | 1 - 5 |
| Glycine N-acyltransferase | Piperonylic Acid | 100 - 400 | 2 - 8 |
Note: These kinetic parameters are estimates based on data for structurally related substrates and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections provide outlines for key in vivo and in vitro experiments.
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to determine the metabolic fate of this compound in rats.
Objective: To identify and quantify the metabolites of this compound in urine and feces following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (radiolabeled with ¹⁴C, if available, for ease of detection)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter (for radiolabeled studies)
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or mass spectrometry (MS) detection
-
Solid-Phase Extraction (SPE) cartridges
Workflow Diagram:
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the study to allow for acclimatization.
-
Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) in a suitable vehicle.
-
Sample Collection: Collect urine and feces separately at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours) for 48 hours post-dose.
-
Sample Preparation (Urine): a. Centrifuge urine samples to remove any particulate matter. b. Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.
-
Sample Preparation (Feces): a. Homogenize fecal samples with a suitable solvent (e.g., methanol/water). b. Centrifuge the homogenate and collect the supernatant for analysis.
-
Analysis: a. Analyze the processed urine and fecal extracts by HPLC-UV/MS to separate, identify, and quantify this compound and its metabolites. b. If radiolabeled compound is used, determine the total radioactivity in each sample using a scintillation counter.
-
Data Analysis: Calculate the percentage of the administered dose excreted as each metabolite and the parent compound.
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines an in vitro assay to investigate the oxidative metabolism of this compound using liver microsomes.
Objective: To determine the rate of disappearance of this compound and the formation of piperonal and piperonylic acid in a liver microsomal incubation system.
Materials:
-
Pooled mammalian liver microsomes (e.g., rat, human)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Workflow Diagram:
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction in the aliquot by adding a cold quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the terminated samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of piperonal and piperonylic acid.
-
Data Analysis: Plot the concentration of this compound versus time to determine the metabolic half-life and calculate the intrinsic clearance.
Conclusion
The metabolism of this compound in mammals is a well-defined process involving initial oxidation of the alcohol side chain to piperonylic acid, followed by efficient conjugation with glycine and glucuronic acid. The resulting hydrophilic metabolites are readily excreted in the urine, indicating a low potential for bioaccumulation. The experimental protocols and quantitative data presented in this guide provide a robust framework for further investigation into the pharmacokinetics and safety profile of this compound. This information is critical for professionals in the fields of toxicology, pharmacology, and drug development for the informed assessment of this compound.
References
Methodological & Application
Synthesis of Piperonyl Alcohol via Piperonal Reduction: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of piperonyl alcohol through the reduction of piperonal. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its preparation via the reduction of piperonal is a fundamental transformation in organic chemistry. This document outlines and compares several common reduction methodologies, providing detailed protocols and quantitative data to aid in the selection of the most suitable method for a given research objective. The primary reducing agents covered include Diisobutylaluminium hydride (DIBAL-H), Aluminum isopropoxide, Raney Nickel, Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄). Each method offers distinct advantages regarding yield, selectivity, reaction conditions, and safety considerations.
Data Presentation
The following table summarizes the quantitative data for the different methods of this compound synthesis from piperonal reduction, allowing for a direct comparison of their efficiencies and reaction parameters.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane | -78 to 20 | 1.5 hours | 89 | Not specified | [1] |
| Aluminum isopropoxide | Anhydrous Isopropanol | 95 | Not specified | 90 | Not specified | |
| Raney Nickel / H₂ | 1-Propanol | 90 | 10 hours | 30.3 | 98.4 | |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 16 hours | 73-75 (for a similar reduction) | Not specified | [2] |
| Sodium Borohydride (NaBH₄) | Ethanol/Water | Room Temperature | 20 minutes (for a similar reduction) | High (not specified for piperonal) | Not specified | [3] |
Experimental Workflow
The general workflow for the synthesis of this compound from piperonal via reduction is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This protocol is adapted from a procedure that affords a high yield of this compound.[1]
Materials:
-
Piperonal
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H), 1M solution in a suitable solvent
-
Methanol
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperonal (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of DIBAL-H (1.2-1.5 equivalents) to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield pure this compound.
Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction with Aluminum Isopropoxide
This classic method utilizes a reversible transfer hydrogenation.
Materials:
-
Piperonal
-
Anhydrous isopropanol
-
Aluminum isopropoxide
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Water
Procedure:
-
In a reaction vessel equipped for distillation, dissolve 50 g of piperonal in 500 ml of anhydrous isopropanol.
-
Add 10 g of aluminum isopropoxide to the solution.
-
Heat the reaction mixture in an oil bath at 95 °C and distill off the acetone formed during the reaction.
-
Continue the distillation until acetone is no longer detected in the distillate (test with 2,4-dinitrophenylhydrazine).
-
After completion, treat the residue with water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined ether extracts and evaporate the solvent.
-
Distill the residue under vacuum to obtain pure this compound.
Method 3: Catalytic Hydrogenation with Raney Nickel
This method employs heterogeneous catalysis with hydrogen gas.
Materials:
-
Piperonal (Heliotropin)
-
1-Propanol
-
Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, place 90 g of piperonal, 270 ml of 1-propanol, and 3 g of Raney Nickel catalyst.
-
Pressurize the autoclave with hydrogen gas up to 4 MPa.
-
Stir the reaction mixture at 90 °C for approximately 10 hours.
-
After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate = 20:1 mixture) to obtain this compound.
Method 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and in an anhydrous environment.
Materials:
-
Piperonal
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate (for quenching)
-
15% aqueous sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
In a separate flask, dissolve piperonal (1 equivalent) in anhydrous THF.
-
Slowly add the piperonal solution to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for an appropriate time (monitor by TLC).[2]
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify as necessary by distillation or chromatography.
Method 5: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder and safer reducing agent compared to LiAlH₄.
Materials:
-
Piperonal
-
Ethanol or Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperonal (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of NaBH₄ (1.5 equivalents) in a small amount of the same solvent, possibly with a small amount of water to aid dissolution.
-
Slowly add the NaBH₄ solution to the stirred piperonal solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify as needed.
References
Application Note: A Validated Protocol for the Catalytic Hydrogenation of Piperonal to Piperonyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of piperonyl alcohol via the catalytic hydrogenation of piperonal. This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals[1][2]. The protocol described herein employs platinum(IV) oxide (PtO₂) as a catalyst for a high-yield reduction under moderate hydrogen pressure. Comparative data from alternative reduction methods are also presented for reference.
Introduction
The reduction of aromatic aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. Piperonal (3,4-methylenedioxybenzaldehyde) is a widely used starting material derived from natural sources like black pepper[2][3]. Its reduction product, this compound, serves as a key building block for various high-value compounds. Catalytic hydrogenation is a preferred industrial method due to its high efficiency, atom economy, and cleaner reaction profiles compared to stoichiometric reductants. This protocol details a reliable lab-scale procedure for this conversion.
Reaction Principle
The core of this protocol is the catalytic hydrogenation of the aldehyde functional group of piperonal. In this heterogeneous catalytic process, gaseous hydrogen (H₂) is adsorbed onto the surface of a metal catalyst, in this case, platinum. The aldehyde also coordinates to the catalyst surface, facilitating the addition of hydrogen atoms across the carbonyl double bond to yield the primary alcohol, this compound.
Chemical Equation: C₈H₆O₃ (Piperonal) + H₂ --(Catalyst)--> C₈H₈O₃ (this compound)
Comparative Data of Reduction Methods
Several methods exist for the reduction of piperonal. The following table summarizes key quantitative data from three distinct approaches, allowing for an informed selection based on available equipment, safety considerations, and desired purity.
| Parameter | Catalytic Hydrogenation | Hydride Reduction | Meerwein-Ponndorf-Verley Reduction |
| Reducing Agent | H₂ gas with PtO₂ catalyst[4] | Diisobutylaluminium hydride (DIBAL) | Aluminum isopropoxide |
| Solvent | 95% Ethanol | Dichloromethane | Anhydrous 2-propanol |
| Temperature | Room Temperature (implied) | -78°C to Room Temperature | 95°C |
| Pressure | 44–45 psi | Atmospheric | Atmospheric |
| Reaction Time | Until H₂ uptake ceases | 1.5 hours | ~4 hours (until acetone is not detected) |
| Reported Yield | 88% | 89% | ~90% (45g from 50g) |
| Purification | Recrystallization | Column Chromatography | Vacuum Distillation |
Experimental Protocol: Catalytic Hydrogenation using PtO₂
This section provides a detailed methodology for the reduction of piperonal using a platinum(IV) oxide catalyst and hydrogen gas.
Materials and Equipment
-
Materials:
-
Piperonal (30 g, 0.2 mol)
-
95% Ethanol (200 mL)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.2 g)
-
0.2 M Ferric Chloride (FeCl₃) solution (0.5 mL)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for purging)
-
Activated Carbon (for decolorizing)
-
Ethyl Ether and Petroleum Ether (for recrystallization)
-
Celite (diatomaceous earth) for filtration
-
-
Equipment:
-
Parr hydrogenator or a similar pressure-rated reaction vessel equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.
-
Magnetic stir plate
-
Büchner funnel and filter flask
-
Filter paper
-
Rotary evaporator
-
Glassware for recrystallization
-
Blast shield
-
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of piperonal.
Step-by-Step Procedure
-
Reaction Setup:
-
In a suitable hydrogenation vessel, combine piperonal (30 g), 95% ethanol (200 mL), platinum(IV) oxide (0.2 g), and the ferric chloride solution (0.5 mL).
-
Add a magnetic stir bar.
-
-
Hydrogenation:
-
Seal the vessel securely and place it behind a blast shield.
-
Purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times to remove all oxygen.
-
Introduce hydrogen gas, pressurizing the reactor to 44–45 psi.
-
Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
Continue the reaction until the pressure gauge indicates that hydrogen uptake has stopped. This signifies the completion of the reaction.
-
-
Product Isolation and Purification:
-
Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.
-
Purge the vessel with an inert gas to remove all residual hydrogen.
-
Prepare a pad of Celite in a Büchner funnel. Carefully filter the reaction mixture through the Celite to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Transfer the filtrate to a clean flask, add a small amount of activated carbon, and stir for 15-20 minutes to decolorize the solution.
-
Filter off the activated carbon.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Recrystallize the resulting crude solid from a mixture of ethyl ether and petroleum ether to yield pure this compound as white crystals.
-
Dry the crystals under vacuum. The expected melting point is 53–54°C.
-
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the apparatus are gas-tight.
-
Catalyst Handling: While PtO₂ is less pyrophoric than catalysts like Raney Nickel, care should be taken during filtration. The catalyst, once saturated with hydrogen, can ignite upon exposure to air. Keep the catalyst wet during and after filtration and dispose of it properly.
-
Pressure: The reaction is performed under pressure. Use a pressure-rated vessel and a blast shield. Do not exceed the pressure rating of the equipment.
-
Solvents: Ethanol, ethyl ether, and petroleum ether are flammable. Handle them in a fume hood and avoid ignition sources.
Conclusion
This protocol provides a robust and high-yielding method for the synthesis of this compound from piperonal via catalytic hydrogenation. The procedure is straightforward and utilizes standard laboratory equipment. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce high-purity this compound for further applications in research and development.
References
- 1. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]
- 2. PIPERONAL - Ataman Kimya [atamanchemicals.com]
- 3. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 495-76-1 | Benchchem [benchchem.com]
Application Notes: DIBAL-H Reduction of Piperonal for Piperonyl Alcohol Synthesis
Introduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent widely employed in organic synthesis.[1] One of its key applications is the reduction of aldehydes and esters to primary alcohols.[1][2] This document provides detailed application notes and a protocol for the synthesis of piperonyl alcohol via the reduction of piperonal using DIBAL-H. This reaction is of significant interest to researchers and professionals in drug development and fragrance industries, where this compound serves as a valuable intermediate.
The reduction of piperonal to this compound proceeds efficiently at low temperatures, typically -78 °C, to yield the desired product.[3][4] The use of DIBAL-H offers the advantage of high chemoselectivity. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-reduction or side reactions.
Data Presentation
The following table summarizes the quantitative data for the DIBAL-H reduction of piperonal to this compound based on a representative literature procedure.
| Parameter | Value |
| Starting Material | Piperonal |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1.5 hours |
| Quenching Agent | Methanol (MeOH) |
| Yield | 89% |
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.
Materials:
-
Piperonal
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1M in an inert solvent like dichloromethane or hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with piperonal (5g) and anhydrous dichloromethane (340 mL). The flask is sealed with a septum and placed under an inert atmosphere (nitrogen or argon).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A 1M solution of DIBAL-H (200 mL) is added dropwise to the stirred solution of piperonal while maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 90 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While still at low temperature, the reaction is carefully quenched by the slow, dropwise addition of methanol.
-
Warm-up and Work-up: The reaction mixture is allowed to warm to room temperature. The solution is then diluted with diethyl ether (250 mL) and washed with a salt water solution (50 mL).
-
Extraction and Drying: The layers are separated, and the organic layer is collected. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (1:3) as the eluent, to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
The Sweet Scent of Science: Application Notes and Protocols for Piperonyl Alcohol in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Piperonyl alcohol, a versatile aromatic compound, holds a significant position in the fragrance and flavor industries. Its characteristic sweet, powdery, and vanilla-like aroma with floral and spicy nuances makes it a valuable ingredient in a wide array of consumer products.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound, catering to the needs of researchers, scientists, and professionals in product development.
Organoleptic Properties and Applications
This compound is prized for its ability to impart warmth and depth to fragrance and flavor compositions. Its olfactory profile is predominantly characterized by sweet, powdery, and vanilla notes.[1] In perfumery, it is a key component in oriental, gourmand, and sweet floral accords, contributing to a luxurious and comforting sensory experience.[1] In the flavor sector, its vanilla-like character is leveraged to enhance the taste of desserts, baked goods, beverages, and confectionery.[1]
Physicochemical and Organoleptic Data
A summary of the key physical, chemical, and sensory properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | (1,3-Benzodioxol-5-yl)methanol | |
| CAS Number | 495-76-1 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White crystalline solid or powder | |
| Melting Point | 50-54 °C | |
| Boiling Point | 157 °C at 16 mmHg | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; Sparingly soluble in water. | |
| Odor Profile | Sweet, powdery, vanilla, with floral and spicy notes. | |
| Flavor Profile | Sweet, vanilla-like. | |
| FEMA GRAS Number | Not explicitly assigned to this compound. However, related benzyl derivatives are part of FEMA GRAS assessments. |
Experimental Protocols
The following section details standardized protocols for the evaluation of this compound in fragrance and flavor applications.
Sensory Evaluation of this compound
A critical step in the application of this compound is the thorough sensory evaluation of its odor and flavor profile.
Objective: To characterize the olfactory profile of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass beakers and stirring rods
-
Perfumer's smelling strips
-
Panel of trained sensory analysts (minimum of 5)
-
Controlled environment with neutral odor and adequate ventilation
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent.
-
Evaluation:
-
Dip a smelling strip into the solution, ensuring it is saturated but not dripping.
-
Allow the solvent to evaporate for approximately 30 seconds.
-
Present the strip to the panelists.
-
Panelists should sniff the strip from a distance of about 2-3 cm for a few seconds.
-
Each panelist should independently record their perception of the odor, using descriptive terms.
-
The evaluation should be repeated at different time intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours) to assess the evolution of the scent profile (top, middle, and base notes).
-
-
Data Analysis: Compile the descriptors from all panelists and identify the most frequently cited terms to create a comprehensive odor profile.
Objective: To determine the flavor characteristics of this compound in a simple food matrix.
Materials:
-
This compound (food grade)
-
5% sucrose solution in deionized water
-
Graduated cylinders and pipettes
-
Tasting cups
-
Panel of trained flavor panelists (minimum of 5)
-
Controlled tasting environment with palate cleansers (e.g., unsalted crackers, room temperature water)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in propylene glycol (e.g., 1%). From this, create a series of dilutions in the 5% sucrose solution, starting from a concentration expected to be above the flavor threshold.
-
Evaluation:
-
Present the samples to the panelists in a randomized order, along with a control sample (5% sucrose solution).
-
Panelists should take a small sip of each sample, hold it in their mouth for a few seconds, and then expectorate.
-
Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
-
Each panelist should independently record the perceived flavor characteristics and intensity.
-
-
Data Analysis: Analyze the descriptive terms and intensity ratings to establish the flavor profile of this compound.
Stability Testing of this compound in a Model Fragrance Application
Objective: To evaluate the stability of this compound in a hydroalcoholic solution under accelerated aging conditions.
Materials:
-
This compound
-
Perfumer's alcohol (ethanol)
-
Deionized water
-
Glass bottles with airtight caps
-
Oven capable of maintaining a constant temperature (e.g., 40°C)
-
UV light chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Trained sensory panel
Procedure:
-
Sample Preparation: Prepare a 1% solution of this compound in a 70:30 ethanol/water mixture.
-
Storage Conditions:
-
Store one set of samples at room temperature (approx. 20-25°C) in the dark (control).
-
Store a second set of samples in an oven at 40°C.
-
Store a third set of samples in a UV light chamber.
-
-
Evaluation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Chemical Analysis: Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Sensory Analysis: Conduct an olfactory evaluation of the samples by a trained panel to assess any changes in the odor profile.
-
-
Data Analysis: Compare the chemical and sensory data from the different storage conditions to the control to determine the stability of this compound over time.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of olfaction and gustation, the following diagrams are provided.
References
Piperonyl Alcohol: A Synergistic Enhancer in Insecticide Formulations
Application Notes and Protocols for Researchers
Introduction:
Piperonyl alcohol is a chemical compound that holds potential as a synergist in insecticide formulations. Synergists are substances that, while having little to no insecticidal activity on their own, can enhance the efficacy of active insecticidal ingredients. The primary mechanism behind this synergistic action is the inhibition of metabolic enzymes within the insect, particularly the cytochrome P450 monooxygenases (P450s). These enzymes are a primary defense mechanism in insects, responsible for detoxifying and breaking down insecticides. By inhibiting these enzymes, this compound can lead to a more potent and prolonged effect of the insecticide, allowing for lower application rates and potentially mitigating the development of insecticide resistance.[1][2][3][4][5]
While the bulk of research has focused on the well-established synergist piperonyl butoxide (PBO), this compound shares a similar structural backbone and is presumed to act via a comparable mechanism. These notes provide an overview of the application of this compound as an insecticide synergist, including its mechanism of action, and offer detailed protocols for its evaluation that can be adapted from established methods for PBO.
Mechanism of Action: Inhibition of Cytochrome P450
The synergistic effect of piperonyl compounds is primarily attributed to their ability to inhibit the cytochrome P450 enzyme system in insects. These enzymes are crucial for the detoxification of a wide range of xenobiotics, including insecticides. The process can be summarized as follows:
-
Insecticide Exposure: The insect is exposed to an insecticide.
-
Metabolic Defense: The insect's P450 enzymes attempt to metabolize and detoxify the insecticide, reducing its effectiveness.
-
Synergist Intervention: this compound, when present, competitively binds to the active site of the P450 enzymes.
-
Inhibition of Detoxification: This binding prevents the P450 enzymes from breaking down the insecticide.
-
Enhanced Efficacy: With the detoxification pathway inhibited, the insecticide remains active in the insect's system for a longer period and at a higher concentration, leading to increased mortality.
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound as an insecticide synergist.
Data Presentation
Due to a lack of specific quantitative data for this compound in the scientific literature, the following tables present data for the closely related and widely studied synergist, piperonyl butoxide (PBO), to illustrate the expected format and type of results from synergistic studies. These values should be considered as a reference for the potential efficacy that could be observed with this compound.
Table 1: Synergistic Ratio of Piperonyl Butoxide (PBO) with Deltamethrin against Bed Bug Strains
| Bed Bug Strain | Treatment | LC50 (ng/cm²) | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| LA-1 | Deltamethrin alone | 1,230 | 164 | - |
| Deltamethrin + PBO | 15.4 | 2.1 | 80 | |
| CIN-1 | Deltamethrin alone | >100,000 | >13,333 | - |
| Deltamethrin + PBO | 1,300 | 174 | 40 | |
| WOR-1 | Deltamethrin alone | >100,000 | >13,333 | - |
| Deltamethrin + PBO | 290 | 39 | 176 |
Data adapted from a study on pyrethroid-resistant bed bugs. The Synergistic Ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist.
Table 2: Synergistic Effect of Piperonyl Butoxide (PBO) with Alpha-Cypermethrin against Sheep Blowfly Larvae
| Strain | Treatment | LC50 (mg/L) | Synergism Ratio (SR) |
| Insecticide-Susceptible | Alpha-cypermethrin alone | 0.025 | - |
| Alpha-cypermethrin + PBO (5:1) | 0.0033 | 7.6 | |
| Alpha-cypermethrin + PBO (20:1) | 0.0018 | 13.5 | |
| Insecticide-Resistant | Alpha-cypermethrin alone | 0.045 | - |
| Alpha-cypermethrin + PBO (5:1) | 0.017 | 2.6 | |
| Alpha-cypermethrin + PBO (20:1) | 0.0098 | 4.6 |
Data adapted from a study on an insecticide-resistant strain of the sheep blowfly. The Synergism Ratio (SR) indicates the fold-increase in toxicity of the insecticide when combined with PBO.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic potential of this compound. These protocols are adapted from established methods for PBO and other synergists.
Protocol 1: Insecticide Bioassay for Determining Synergism (Leaf-Dip Method)
This protocol is designed to determine the lethal concentration (LC50) of an insecticide with and without this compound.
Materials:
-
Technical grade insecticide
-
This compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Leaf discs from a suitable host plant (e.g., cotton for whiteflies)
-
Petri dishes
-
Agar
-
Fine paintbrush
-
Target insect population
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the technical grade insecticide in acetone.
-
Prepare a separate stock solution of this compound in acetone.
-
-
Prepare Test Solutions:
-
Create a serial dilution of the insecticide in distilled water containing a small amount of surfactant (e.g., 0.01%).
-
Create a second set of serial dilutions of the insecticide that also contains a fixed, sub-lethal concentration of this compound. The concentration of this compound should be determined in preliminary assays to ensure it causes minimal to no mortality on its own.
-
-
Leaf-Dip Assay:
-
Dip leaf discs into each test solution for a standardized time (e.g., 20 seconds).
-
Allow the treated leaf discs to air dry completely.
-
Prepare control discs dipped in a solution with only the solvent and surfactant, and another with only this compound at the test concentration.
-
-
Insect Exposure:
-
Place the dried leaf discs on an agar bed in petri dishes to maintain turgidity.
-
Introduce a known number of adult insects (e.g., 20-25) into each petri dish.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a paintbrush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the mortality data to determine the LC50 values for the insecticide alone and in combination with this compound.
-
Calculate the Synergistic Ratio (SR) using the formula: SR = LC50 of insecticide alone / LC50 of insecticide + this compound
-
The following diagram outlines the experimental workflow for the insecticide bioassay.
Caption: Workflow for evaluating insecticide synergism using a leaf-dip bioassay.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
This protocol is to determine the direct inhibitory effect of this compound on insect P450 enzymes.
Materials:
-
Insect microsomes (prepared from a relevant insect tissue, e.g., midgut or fat body)
-
This compound
-
NADPH regenerating system
-
A suitable P450 probe substrate (e.g., p-nitro-p-dealkylanisole for O-dealkylation activity)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the P450 probe substrate.
-
Prepare the NADPH regenerating system.
-
-
Assay Setup:
-
In a 96-well microplate, add the buffer, insect microsomes, and varying concentrations of this compound.
-
Include control wells with no inhibitor and wells with a known P450 inhibitor as a positive control.
-
-
Pre-incubation:
-
Pre-incubate the plate at a suitable temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the P450 probe substrate to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation and Measurement:
-
Incubate the plate at the same temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the formation of the metabolized product using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of P450 activity inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of P450 activity) by plotting the inhibition data against the log of the inhibitor concentration.
-
The following diagram illustrates the workflow for the in vitro P450 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 3. Piperonyl butoxide induces the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperonyl Butoxide, PBO – NIPCAM [nipcam.com]
Application Notes and Protocols for the Biocatalytic Oxidation of Piperonyl Alcohol to Piperonal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonal, also known as heliotropin, is a valuable aromatic aldehyde widely used in the fragrance, flavor, and pharmaceutical industries for its characteristic cherry-like aroma.[1] Traditionally, piperonal is produced through chemical synthesis, which often involves harsh reaction conditions and the use of hazardous materials.[1][2] Biocatalysis offers a green and sustainable alternative, employing enzymes or whole-cell systems to catalyze the selective oxidation of piperonyl alcohol to piperonal under mild conditions. This document provides detailed application notes and protocols for the biocatalytic oxidation of this compound, focusing on two promising enzymatic systems: Aryl-Alcohol Oxidase (AAO) and Laccase-Mediator Systems.
Biocatalytic Approaches
Several enzymatic systems can be employed for the oxidation of this compound. This document will focus on two well-documented and effective methods:
-
Aryl-Alcohol Oxidase (AAO): Fungal aryl-alcohol oxidases are advantageous as they directly use molecular oxygen as the oxidant and do not require costly external cofactors.[3][4] The reaction produces hydrogen peroxide (H₂O₂) as a byproduct, which can be managed to improve reaction efficiency.
-
Laccase-Mediator Systems (LMS): Laccases are multi-copper oxidases that can oxidize a wide range of substrates. For the oxidation of non-phenolic substrates like this compound, a mediator is required to act as an electron shuttle between the enzyme and the substrate.
Data Presentation
Table 1: Performance of Aryl-Alcohol Oxidase (PeAAO2) in the Oxidation of this compound
| Parameter | Value | Reference |
| Enzyme Source | Pleurotus eryngii P34 (PeAAO2) | |
| Substrate | This compound | |
| Product | Piperonal | |
| Product Titer | Up to 245 mM (in 3 hours) | |
| Yield | 85% (preparative scale) | |
| Space-Time-Yield | 9.5 g/L/h (preparative scale) | |
| Purity | >99% (after crystallization) | |
| Optimal pH | 6.0 | |
| Optimal Temperature | 25-30 °C | |
| Co-substrate | Molecular Oxygen (O₂) | |
| Additive | Catalase (to decompose H₂O₂) | |
| Organic Solvent Tolerance | Up to 30% (v/v) of various organic solvents | |
| H₂O₂ Tolerance | Up to 500 mM |
Table 2: Comparison of Laccase-Mediator Systems for the Oxidation of Aromatic Alcohols
| Laccase Source | Mediator | Substrate | Conversion | Reaction Time | Reference |
| Trametes versicolor | TEMPO | Anis alcohol | High | 24 h | |
| Trametes versicolor | ABTS | Veratryl alcohol | Complete | Not specified | |
| Various | TEMPO | Veratryl alcohol | Complete | Not specified |
Note: Data for this compound oxidation using laccase-mediator systems is less specific in the provided search results, hence data for analogous aromatic alcohols is presented.
Experimental Protocols
Protocol 1: Biocatalytic Oxidation of this compound using Aryl-Alcohol Oxidase (PeAAO2)
This protocol is based on the work by Jankowski et al. (2022).
Materials:
-
This compound
-
Aryl-Alcohol Oxidase from Pleurotus eryngii (PeAAO2)
-
Catalase
-
Potassium phosphate buffer (100 mM, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
n-Hexane
-
Reaction vessel (e.g., shaker flask)
-
Shaking incubator
-
Analytical equipment (e.g., HPLC or GC)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel containing 100 mM potassium phosphate buffer (pH 6.0).
-
Add this compound to the desired final concentration (e.g., 10-300 mM). Use DMSO as a co-solvent to aid in the dissolution of this compound, with the final DMSO concentration varying from 8% to 24% (v/v).
-
Add PeAAO2 to a final concentration of 1 µM.
-
Add catalase to the reaction mixture (e.g., 100-2000 U/mL). The addition of catalase is crucial to decompose the H₂O₂ byproduct into O₂ and H₂O, which alleviates oxygen limitation and improves the overall reaction efficiency.
-
-
Incubation:
-
Incubate the reaction mixture at 25-30 °C with vigorous shaking (e.g., 600-1500 rpm) to ensure sufficient oxygen supply.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them for the consumption of this compound and the formation of piperonal using HPLC or GC.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, extract the product from the aqueous phase using an organic solvent such as n-hexane.
-
Isolate the piperonal by simple crystallization from the n-hexane extract.
-
Determine the purity of the isolated piperonal using analytical techniques.
-
Protocol 2: General Protocol for Laccase-Mediator System (LMS) Oxidation of Aromatic Alcohols
This is a generalized protocol based on principles of laccase-mediated oxidation.
Materials:
-
This compound
-
Laccase (e.g., from Trametes versicolor)
-
Mediator (e.g., TEMPO, ABTS)
-
Buffer solution (pH will depend on the specific laccase, typically in the acidic range, e.g., pH 3.5-7.0)
-
Oxygen source (e.g., atmospheric oxygen, pure O₂)
-
Reaction vessel
-
Shaking incubator or magnetic stirrer
-
Analytical equipment (e.g., HPLC or GC)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in the appropriate buffer to the desired concentration.
-
Add the mediator to the reaction mixture (e.g., 0.3 equivalents relative to the substrate).
-
Add the laccase to a final concentration of, for example, 3 U/mL.
-
-
Incubation:
-
Incubate the reaction at room temperature under an oxygen atmosphere (e.g., by bubbling O₂ or ensuring good headspace with air).
-
Stir or shake the reaction mixture to ensure homogeneity and oxygen transfer.
-
Monitor the reaction progress over time (e.g., 24 hours) by analyzing samples via HPLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction (e.g., by adding a solvent to extract the product and precipitate the enzyme).
-
Analyze the final product concentration and calculate the conversion yield.
-
Mandatory Visualizations
Biochemical Pathway of Aryl-Alcohol Oxidase Catalysis
Caption: Enzymatic oxidation of this compound to piperonal by PeAAO2.
Experimental Workflow for Biocatalytic Oxidation
Caption: General workflow for biocatalytic oxidation experiments.
Logical Relationship in Laccase-Mediator System
Caption: Electron transfer pathway in a laccase-mediator system.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl-Alcohol-Oxidase-Mediated Synthesis of Piperonal and Other Valuable Aldehydes [biochemistry2.hhu.de]
Application Notes and Protocols: Piperonyl Alcohol in Pharmaceutical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyl alcohol, a benzodioxole derivative, is emerging as a compound of interest in the development of advanced pharmaceutical drug delivery systems.[1] Its biocompatible nature and specific chemical properties suggest its potential utility in various formulations aimed at improving drug solubility, stability, and bioavailability.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug delivery, with a primary focus on its role in hydrogel-based systems for antifungal drug delivery. While its application as a penetration enhancer in other topical formulations is an area of exploratory interest, this document will provide generalized protocols for evaluating such potential.
I. Application in Hydrogel Drug Delivery Systems
Piperonyl-imino-chitosan derivatives have been successfully utilized to formulate hydrogels for the sustained release of antifungal drugs like Amphotericin B.[3][4][5] These hydrogels exhibit high swelling capacity, biodegradability, and the ability to provide prolonged drug release, thereby enhancing therapeutic efficacy.
A. Quantitative Data Summary
The following tables summarize key quantitative data from studies on piperonyl-imino-chitosan hydrogels for Amphotericin B delivery.
Table 1: Composition of Piperonyl-Imino-Chitosan Hydrogels and Formulations
| Sample Code | Chitosan (mg) | Piperonal (mg) | Amphotericin B (mg) |
| H1 | 100 | 22 | - |
| H1.5 | 100 | 33 | - |
| H2 | 100 | 44 | - |
| H1 | 100 | 22 | 10 |
| H1.5 | 100 | 33 | 10 |
| H2* | 100 | 44 | 10 |
Table 2: Swelling and Degradation of Piperonyl-Iino-Chitosan Hydrogels
| Sample Code | Maximum Swelling Ratio (%) | Mass Loss after 7 days (Enzymatic Degradation, %) |
| H1 | ~1800 | ~45 |
| H1.5 | ~1600 | ~40 |
| H2 | ~1400 | ~35 |
Table 3: In Vitro Amphotericin B Release from Hydrogel Formulations
| Sample Code | Cumulative Release at 24h (%) | Release Kinetics Model |
| H1 | ~30 | Higuchi |
| H1.5 | ~25 | Higuchi |
| H2* | ~20 | Higuchi |
Table 4: Antifungal Activity of Amphotericin B-Loaded Hydrogels
| Formulation | Zone of Inhibition (mm) vs. C. albicans | Zone of Inhibition (mm) vs. C. glabrata |
| H1 | ~20 | ~23 |
| H1.5 | ~18 | ~21 |
| H2* | ~18 | ~21 |
B. Experimental Protocols
Protocol 1: Synthesis of Piperonyl-Imino-Chitosan Hydrogels
Materials:
-
Chitosan (medium molecular weight, 85% degree of deacetylation)
-
Piperonal
-
Acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Prepare a solution of piperonal in ethanol (e.g., 2% w/v).
-
Heat the chitosan solution to 60°C.
-
Add the piperonal solution dropwise to the heated chitosan solution under constant stirring. The molar ratio of chitosan to piperonal can be varied to control the degree of substitution and hydrogel properties (refer to Table 1 for examples).
-
Continue stirring at 60°C for 4-6 hours to facilitate the imination reaction.
-
Cool the reaction mixture to room temperature. The formation of a hydrogel should be observed.
-
Purify the hydrogel by dialysis against deionized water for 48 hours to remove unreacted reagents and byproducts.
-
Lyophilize the purified hydrogel for characterization or store it in a hydrated state for further use.
Protocol 2: In Situ Formulation of Amphotericin B-Loaded Hydrogels
Materials:
-
Chitosan solution (1% w/v in 1% acetic acid)
-
Piperonal solution in ethanol
-
Amphotericin B (AmB)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the desired amount of Amphotericin B in a minimal amount of DMSO.
-
Add the AmB solution to the 1% chitosan solution and stir until a homogenous dispersion is achieved.
-
Heat the chitosan-AmB mixture to 60°C.
-
Add the ethanolic piperonal solution dropwise to the heated mixture under continuous stirring.
-
Continue the reaction at 60°C for 4-6 hours to allow for in situ hydrogelation.
-
Cool the resulting AmB-loaded hydrogel to room temperature.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Amphotericin B-loaded hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the AmB-loaded hydrogel into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of Amphotericin B in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 408 nm).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Antifungal Susceptibility Testing (Agar Disc Diffusion Method)
Materials:
-
Amphotericin B-loaded hydrogel discs (of known drug concentration)
-
Control hydrogel discs (without drug)
-
Standard Amphotericin B discs
-
Fungal strains (e.g., Candida albicans, Candida glabrata)
-
Mueller-Hinton agar or other suitable fungal growth medium
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the fungal suspension onto the surface of the agar plates using a sterile swab.
-
Aseptically place the AmB-loaded hydrogel discs, control discs, and standard AmB discs onto the inoculated agar surface.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antifungal activity.
II. Potential Application as a Penetration Enhancer
While specific studies on this compound as a skin penetration enhancer are limited, its chemical structure, including a hydroxyl group and a relatively small molecular size, suggests it could potentially modulate the skin barrier. Alcohols are known to enhance skin permeation by acting as solvents and disrupting the lipid structure of the stratum corneum. The following are generalized protocols for evaluating a candidate compound like this compound as a penetration enhancer in topical formulations.
A. Experimental Protocols
Protocol 5: Formulation of a Topical Cream with a Potential Penetration Enhancer
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as the potential enhancer)
-
Oil phase (e.g., mineral oil, cetyl alcohol)
-
Aqueous phase (purified water)
-
Emulsifying agent (e.g., stearic acid, sodium lauryl sulfate)
-
Preservative (e.g., methylparaben)
Procedure:
-
Heat the oil phase components and the aqueous phase components separately to 70-75°C.
-
Dissolve the API and this compound in the appropriate phase based on their solubility.
-
Add the aqueous phase to the oil phase slowly with continuous stirring to form the emulsion.
-
Continue stirring until the cream has cooled and congealed.
-
Homogenize the cream to ensure uniform droplet size and distribution.
Protocol 6: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Topical formulation (with and without this compound)
-
Excised human or animal skin (e.g., rat, porcine)
-
Franz diffusion cells
-
Receptor solution (e.g., PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure it is bubble-free. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the topical formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of the API in the receptor solution samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux. Compare the flux of the formulation with and without this compound to determine its enhancement effect.
III. Visualizations
Caption: Workflow for hydrogel synthesis and evaluation.
Caption: Evaluation of a potential penetration enhancer.
Caption: Hypothesized mechanism of penetration enhancement.
References
Application Notes and Protocols for the Quantification of Piperonyl Alcohol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Piperonyl alcohol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable quantification for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade methanol, acetonitrile, and water.
-
This compound reference standard (≥98% purity).
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
The sample preparation will depend on the matrix. For a simple solution, dilute an accurately weighed or measured amount of the sample with the mobile phase to fall within the calibration range. For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
4. Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase of Methanol:Water (60:40, v/v) is a good starting point. The ratio can be optimized to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 230 nm and 290 nm should be selected for maximum absorbance. A common choice for similar aromatic compounds is around 230 nm.[1][2]
-
Run Time: Approximately 10-15 minutes, or until the this compound peak has eluted and the baseline is stable.
5. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Quantitative Data Summary: HPLC-UV
The following table summarizes typical performance characteristics for an HPLC-UV method for this compound quantification. These values are based on methods for structurally similar aromatic alcohols and are provided as a general guideline. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (tR) | 5 - 10 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it ideal for trace analysis.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms or equivalent).
-
Autosampler and data system.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
GC-grade solvents (e.g., methanol, ethyl acetate).
-
This compound reference standard (≥98% purity).
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS) for improved peak shape and sensitivity.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
3. Sample Preparation
-
Similar to the HPLC method, sample preparation will be matrix-dependent. A liquid-liquid extraction with a suitable organic solvent like ethyl acetate is a common approach.
-
Optional Derivatization: To improve the volatility and chromatographic behavior of this compound, derivatization of the hydroxyl group can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To a dried sample extract or a known amount of standard, add the derivatizing agent and heat at 60-70 °C for 30 minutes.
4. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative identification, scan a mass range of m/z 40-300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound to enhance sensitivity and selectivity. Based on the electron ionization mass spectrum, key ions to monitor are m/z 152 (molecular ion), 122, and 93.[3]
-
5. Calibration and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration.
-
Perform a linear regression analysis (r² ≥ 0.999).
-
Inject the prepared sample solutions and quantify this compound using the calibration curve.
Quantitative Data Summary: GC-MS
The following table presents expected performance characteristics for a GC-MS method for this compound quantification. These are estimated values based on methods for similar aromatic alcohols and can be used as a benchmark.
| Parameter | Typical Value |
| Retention Time (tR) | 10 - 15 minutes |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperonyl Alcohol from Piperonal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of piperonyl alcohol synthesis from piperonal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing piperonal to this compound?
A1: The most prevalent and effective methods for the reduction of piperonal to this compound include:
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes a metal alkoxide catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. It is known for its high chemoselectivity, meaning it selectively reduces the aldehyde group without affecting other sensitive functional groups.[1][2][3]
-
Hydride Reduction: This involves the use of metal hydrides as reducing agents. Common choices include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol.[4]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and less selective reducing agent, capable of reducing a wider range of functional groups.[5]
-
Diisobutylaluminium Hydride (DIBAL-H): A versatile reducing agent that can be used at low temperatures to achieve high yields.
-
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as a copper-zinc oxide catalyst, to reduce the aldehyde.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound from piperonal can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction, particularly under basic conditions, is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form this compound and piperonylic acid. Another potential byproduct is bis(3,4-methylenedioxybenzyl) ether.
-
Over-oxidation: During workup or if the reaction conditions are not carefully controlled, the product this compound can be oxidized back to piperonal or further to piperonylic acid.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like distillation or chromatography.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Choice of Reducing Agent: The Meerwein-Ponndorf-Verley reduction is highly chemoselective and can help avoid unwanted side reactions.
-
Reaction Conditions: Carefully control the reaction temperature. For instance, DIBAL-H reductions are often carried out at low temperatures (-78 °C) to enhance selectivity.
-
pH Control: Avoid strongly basic conditions to suppress the Cannizzaro reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure proper storage conditions (e.g., NaBH₄ should be kept in a dry environment). |
| Incorrect solvent. | Ensure the solvent is anhydrous, especially for reactions involving LiAlH₄ and DIBAL-H. | |
| Suboptimal reaction temperature. | Adhere to the recommended temperature for the specific protocol. Some reactions require initial cooling followed by warming to room temperature. | |
| Presence of Piperonylic Acid in the Product | Over-oxidation of this compound. | Use milder oxidizing conditions during workup or avoid exposure to air for extended periods. Consider quenching the reaction carefully. |
| Cannizzaro side reaction. | Avoid strong bases. If a base is necessary, use a weaker, non-nucleophilic base. | |
| Formation of an Oily Residue Instead of Crystalline Product | Impurities are present. | Purify the crude product using column chromatography or recrystallization. |
| Mixture of product and unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of piperonal. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during extraction. | Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with brine can also help to "salt out" the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Method 1: Meerwein-Ponndorf-Verley Reduction
This protocol is adapted from a procedure that yields approximately 45 g of this compound from 50 g of piperonal.
Materials:
-
Piperonal (50 g)
-
Anhydrous 2-propanol (500 ml)
-
Aluminum isopropoxide (10 g)
-
Hydrochloric acid (for acidification)
-
Ether (for extraction)
-
Water
Procedure:
-
Dissolve 50 g of piperonal in 500 ml of anhydrous 2-propanol.
-
Add 10 g of aluminum isopropoxide to the solution.
-
Heat the reaction mixture in an oil bath at 95 °C under a Widmer column attached to a descending condenser.
-
Continuously remove the acetone byproduct by distillation (distillate will pass over at 77-81 °C).
-
Monitor the reaction for the presence of acetone using 2,4-dinitrophenylhydrazine in hydrochloric acid. The reaction is complete when acetone is no longer detected.
-
Once the reaction is complete, treat the residue with water and acidify with hydrochloric acid.
-
Extract the product with ether.
-
Dry the ether extract and evaporate the solvent.
-
Purify the residue by vacuum distillation to yield this compound.
Method 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This protocol is based on a method with a reported yield of 89%.
Materials:
-
Piperonal (5 g)
-
Dichloromethane (340 ml)
-
1M DIBAL-H solution (200 ml)
-
Methanol
-
Diethyl ether (250 ml)
-
Salt water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5 g of piperonal in 340 ml of dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 200 ml of a 1M DIBAL-H solution to the cooled mixture.
-
Stir the reaction mixture at -78 °C for 90 minutes.
-
Quench the reaction by slowly adding methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Dilute the solution with 250 ml of diethyl ether and wash with salt water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography using an ethyl acetate:n-hexane (1:3) eluent.
Data Summary
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Meerwein-Ponndorf-Verley | Aluminum isopropoxide | 2-Propanol | 95 °C | - | ~90% | |
| Hydride Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 °C | 1.5 h | 89% | |
| Cannizzaro Reaction | Formaldehyde/NaOH | Methanol | 60-70 °C | 3 h | 86% | |
| Catalytic Hydrogenation | CuO/ZnO/Aluminum oxide | Methanol | 170 °C | 2-3 h | 100% Conversion, 100% Selectivity |
Visualizations
Caption: General workflow for the synthesis of this compound from piperonal.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Oxidation of Piperonyl Alcohol to Piperonal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of piperonyl alcohol to its corresponding aldehyde, piperonal.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve issues related to side reactions during the oxidation of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low yield of piperonal; significant amount of unreacted this compound. | 1. Inactive Oxidizing Agent: The oxidant may have degraded due to improper storage or age. | 1. Use a fresh batch of the oxidizing agent. For reagents like MnO₂, ensure it is properly activated before use. |
| 2. Insufficient Reagent: The molar ratio of the oxidant to the alcohol may be too low for complete conversion. | 2. Increase the molar equivalents of the oxidizing agent. Titrate the oxidant if its purity is uncertain. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. | 3. Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC to avoid side product formation. | |
| Significant formation of piperonylic acid detected (over-oxidation). | 1. Harsh Oxidizing Agent: Strong oxidants like chromic acid can readily oxidize the intermediate piperonal to the carboxylic acid.[1] | 1. Switch to a milder, more selective oxidizing agent such as Pyridinium Chlorochromate (PCC), or employ a catalytic system like TEMPO/NaOCl or activated carbon with air/O₂. |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the consumption of the starting material can lead to over-oxidation. | 2. Monitor the reaction closely using TLC or in-situ GC/HPLC and quench the reaction as soon as the this compound is consumed. | |
| 3. Excessive Temperature: Higher temperatures can promote the over-oxidation of the aldehyde product. | 3. Conduct the reaction at the lowest effective temperature. | |
| 4. Presence of Water (with certain reagents): For some oxidation systems, the presence of water can facilitate the hydration of the aldehyde, which is then more easily oxidized. | 4. Ensure anhydrous reaction conditions by using dry solvents and glassware, especially when using reagents sensitive to water. | |
| Presence of a high molecular weight byproduct, identified as bis(3,4-methylenedioxybenzyl) ether. | 1. Acidic Reaction Conditions: Acidic conditions can catalyze the intermolecular dehydration of two molecules of this compound to form an ether. | 1. If possible, perform the oxidation under neutral or slightly basic conditions. The addition of an amine compound can help prevent this side reaction. |
| 2. High Concentration of this compound: Increased substrate concentration can favor this bimolecular side reaction. | 2. Conduct the reaction at a lower concentration of this compound. | |
| Complex reaction mixture with multiple unidentified spots on TLC or peaks in GC. | 1. Reaction Temperature Too High: High temperatures can lead to thermal decomposition of the starting material or product. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. |
| 2. Impure Starting Material: Impurities in the this compound can lead to the formation of various side products. | 2. Verify the purity of the starting this compound by NMR, GC-MS, or melting point analysis and purify if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the oxidation of this compound to piperonal?
A1: The two most frequently encountered side products are piperonylic acid and bis(3,4-methylenedioxybenzyl) ether . Piperonylic acid is formed by the over-oxidation of the desired product, piperonal.[1] The ether byproduct results from the intermolecular dehydration of two molecules of this compound.
Q2: How can I minimize the formation of piperonylic acid?
A2: To minimize over-oxidation, you should choose a mild and selective oxidizing agent, carefully control the reaction time and temperature, and work under anhydrous conditions where applicable. Catalytic systems, such as those employing TEMPO or activated carbon with oxygen, are often effective in selectively producing the aldehyde.
Q3: What conditions favor the formation of the bis(3,4-methylenedioxybenzyl) ether byproduct?
A3: The formation of this ether is typically favored under acidic conditions which can catalyze the intermolecular dehydration of the alcohol. Using higher concentrations of this compound can also increase the likelihood of this bimolecular reaction.
Q4: How can I monitor the progress of the reaction to avoid side product formation?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the formation of piperonal and any side products in real-time.
Q5: Are there any "green" or more environmentally friendly methods for this oxidation?
A5: Yes, several methods are considered more environmentally benign. Catalytic aerobic oxidation using activated carbon and air/oxygen as the oxidant is a green alternative to stoichiometric heavy metal oxidants. Enzymatic oxidations, for instance using an aryl-alcohol oxidase, are also highly selective and operate under mild, aqueous conditions.[1]
Data Presentation
The choice of oxidation method significantly impacts the yield of piperonal and the formation of side products. The following table summarizes quantitative data from various reported methods.
| Oxidation Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Piperonal Yield (%) | Key Side Products Noted |
| Catalytic Aerobic Oxidation | 5% Pt catalyst, NaOH | Aqueous | 80-85 | 10 | 99.6 | Over-oxidation to piperonylic acid can occur if oxygen levels are not controlled.[1] |
| Activated Carbon Catalysis | Activated Carbon, Amine | Toluene (example) | Ambient | - | Good Yield | Bis(3,4-methylenedioxybenzyl) ether formation is suppressed by the amine. |
| Enzymatic Oxidation | PeAAO2 (aryl-alcohol oxidase) | Aqueous Medium | 50 | 3 | 85 | Highly selective with >99% purity reported.[1] |
| TEMPO-mediated Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 0 | 0.5 | High | Over-oxidation to piperonylic acid can be a side reaction. |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
1. Activated Carbon-Catalyzed Aerobic Oxidation
This protocol describes a general method for the environmentally friendly oxidation of this compound using activated carbon and oxygen.
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Materials: this compound, activated carbon, an amine compound (e.g., triethylamine), and an organic solvent (e.g., toluene).
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add this compound (1.0 g), activated carbon (e.g., 0.1 g), and the amine compound (e.g., 0.1 eq).
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Add the organic solvent (e.g., 20 mL).
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Stir the mixture and begin bubbling oxygen or air through the suspension at room temperature.
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Monitor the reaction progress by TLC or GC.
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Upon completion, filter the reaction mixture to remove the activated carbon.
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Wash the filtered carbon with a small amount of the solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude piperonal.
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Purify the crude product by recrystallization or column chromatography.
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2. TEMPO-Mediated Oxidation
This protocol outlines a highly efficient and selective oxidation using a TEMPO catalyst.
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Materials: this compound, (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), sodium hypochlorite (NaOCl) solution (bleach), potassium bromide (KBr), ethyl acetate, and dichloromethane.
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Procedure:
-
Dissolve this compound (1.0 g) in dichloromethane (20 mL) in a flask.
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Add a solution of TEMPO (e.g., 0.01 eq) and KBr (e.g., 0.1 eq) in water (5 mL).
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Cool the vigorously stirred mixture to 0 °C in an ice bath.
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Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C.
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Monitor the reaction by TLC until all the this compound has been consumed.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with a saturated sodium thiosulfate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude piperonal.
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Purify as needed.
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Visualizations
Reaction Pathway Diagram
The following diagram illustrates the main oxidation pathway from this compound to piperonal and the formation of the two primary side products.
Caption: Main and side reaction pathways in this compound oxidation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis of piperonal.
Caption: A logical workflow for troubleshooting piperonal synthesis.
References
Purification of crude Piperonyl alcohol by column chromatography
Technical Support Center: Purification of Piperonyl Alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound due to its polarity, which allows for effective separation from less polar impurities[1][2][3]. Silica gel with a mesh size of 60–120 or a particle size of 40-63 μm is often suitable[1][3].
Q2: How do I select the appropriate solvent system (mobile phase)? A2: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate, ideally giving the this compound spot an Rf value between 0.25 and 0.35. A common and effective solvent system is a mixture of ethyl acetate and n-hexane. You can start by testing various ratios on a TLC plate to find the optimal polarity for separation.
Q3: What is the purpose of adding a layer of sand to the column? A3: A layer of sand is typically added at the bottom of the column to provide an even base for the stationary phase and at the top to prevent the silica gel bed from being disturbed when adding the eluent. This ensures a uniform flow of the mobile phase and helps prevent band broadening and streaking.
Q4: Can I reuse my silica gel column? A4: While technically possible for identical crude mixtures, it is generally not recommended in a research or development setting. Reusing a column can lead to cross-contamination from strongly adsorbed impurities from a previous run, affecting the purity of the final product. For optimal purity, a freshly packed column should be used for each purification.
Q5: How can I confirm the purity and identity of the final product? A5: The purity of the collected fractions should be monitored by TLC. After purification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming the chemical structure of this compound. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess its final purity, and Differential Scanning Calorimetry (DSC) can confirm its melting point.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| No Compound Elutes from the Column | 1. Solvent Polarity is Too Low: The mobile phase is not polar enough to move the compound through the silica gel. 2. Compound Decomposition: The this compound may be unstable on the silica gel, causing it to degrade and remain at the baseline. 3. Incorrect Solvent Preparation: The eluent mixture may have been prepared incorrectly (e.g., reversing the solvent ratios). | 1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. 2. Check for Stability: Run a 2D TLC test to see if the compound degrades on silica. If it does, consider using a less acidic stationary phase like alumina or deactivated silica gel. 3. Verify Solvent Mixture: Double-check the solvent bottles and preparation procedure. If necessary, flush the column with a highly polar solvent like pure ethyl acetate or methanol to elute all compounds. |
| Poor Separation of Compounds (Overlapping Bands) | 1. Incorrect Solvent System: The polarity of the eluent is either too high, causing all compounds to elute together, or does not provide differential separation. 2. Column Overloading: Too much crude sample was loaded onto the column for its size. 3. Poor Column Packing: The presence of cracks, air bubbles, or an uneven silica bed can lead to channeling and poor separation. 4. Sample Loaded in a Strong Solvent: Dissolving the sample in a solvent that is too polar can cause the initial band to be too broad. | 1. Optimize with TLC: Find a solvent system where the Rf of this compound is ~0.35 and is well-separated from impurities. Consider using gradient elution, starting with low polarity and gradually increasing it. 2. Reduce Sample Load: Use an appropriate amount of crude material for your column dimensions. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks. Gently tap the column during packing to help the silica settle evenly. 4. Use a Weak Solvent for Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or hexane) or the initial, low-polarity eluent. |
| Compound Elutes Too Quickly (High Rf) | 1. Solvent Polarity is Too High: The eluent is too strong, resulting in weak interaction with the stationary phase. | 1. Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, switch from 30% ethyl acetate in hexane to 15% or 20%. |
| Compound Elutes Very Slowly or "Tails" (Low Rf) | 1. Solvent Polarity is Too Low: The compound is strongly adsorbed to the silica gel and the mobile phase is not strong enough to elute it efficiently. | 1. Increase Solvent Polarity: Once the desired compound begins to elute, you can gradually increase the mobile phase polarity to speed up elution and sharpen the peak, reducing the tailing effect. |
| Streaky Bands or Tailing Peaks | 1. Insolubility: The compound may have poor solubility in the chosen mobile phase. 2. Sample Acidity/Basicity: this compound is an alcohol; however, acidic or basic impurities can interact strongly with the silica gel. 3. Uneven Sample Application: The initial band of the crude material was not loaded evenly onto the column surface. | 1. Change Solvent System: Find a solvent system that dissolves your compound well. 2. Modify Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine, respectively, to the eluent can improve peak shape. 3. Improve Loading Technique: Ensure the sample is loaded in a concentrated, narrow band. Adding a layer of sand on top of the silica can help with even distribution. |
Experimental Protocols & Data
Detailed Protocol: Column Chromatography Purification
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TLC Analysis: First, analyze the crude this compound mixture using TLC with various ratios of ethyl acetate/hexane to determine the optimal solvent system. A system that provides an Rf value of approximately 0.25-0.35 for this compound is ideal.
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Column Preparation:
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Secure a glass column vertically with a clamp.
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Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.
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Add a small layer of sand (~1-2 cm) over the plug.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disruption of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal volume of a suitable solvent, such as dichloromethane or the eluent itself.
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Carefully pipette the concentrated sample solution onto the top layer of sand.
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Allow the solvent to absorb into the silica until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
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If using gradient elution, gradually increase the polarity of the mobile phase as the separation progresses (e.g., from 10% to 20% to 30% ethyl acetate in hexane).
-
-
Monitoring and Product Recovery:
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Monitor the fractions by TLC to identify which ones contain the pure this compound.
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Combine the fractions that contain the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
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Data Presentation
Table 1: Typical Column Chromatography Parameters and Expected Outcome.
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel (40-63 μm) | |
| Mobile Phase | Ethyl Acetate / n-Hexane | |
| Example Ratio | 1:3 (Ethyl Acetate : n-Hexane) | |
| Expected Yield | ~89% | |
| Purity Analysis | NMR, HPLC, GC |
Table 2: Physicochemical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White solid | |
| Melting Point | 50–54 °C |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Selective Oxidation of Piperonyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of piperonyl alcohol to piperonal. Our focus is to help you minimize the over-oxidation to the common byproduct, piperonylic acid, ensuring high yields of the desired aldehyde.
Troubleshooting Guide: Common Issues in this compound Oxidation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of this compound | 1. Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used in an inadequate amount. 2. Suboptimal Reaction Temperature: The temperature might be too low for the specific catalytic system. 3. Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the contact between reactants and the catalyst surface. 4. Low Oxidant Concentration: The partial pressure of oxygen or the concentration of the chemical oxidant may be insufficient. | 1. Catalyst Check: Ensure the catalyst is fresh or properly activated. Consider increasing the catalyst loading. For palladium catalysts, nanoparticle size can be critical, with an optimal size often between 3.6 and 4.3 nm.[1] 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress. 3. Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture. 4. Increase Oxidant: For aerobic oxidations, increasing the oxygen pressure can enhance the conversion rate.[2] |
| High Yield of Piperonylic Acid (Over-oxidation) | 1. Harsh Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate can easily oxidize the intermediate aldehyde.[3][4] 2. Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the oxidation of the desired piperonal. 3. High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the carboxylic acid. 4. Presence of Water: For some oxidation systems, the presence of water can facilitate the hydration of the aldehyde, which is then more susceptible to further oxidation.[5] | 1. Select a Milder Oxidant: Employ selective catalytic systems such as Pd-based catalysts, Au-Pd bimetallic clusters, or enzymatic methods. Co single-atom catalysts have also shown high selectivity. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material and the formation of the product, stopping the reaction at the optimal time. 3. Optimize Temperature: Experiment with lower reaction temperatures to favor the formation of the aldehyde. 4. Use Anhydrous Conditions: If applicable to your chosen method, ensure all solvents and reagents are dry. |
| Formation of Byproducts (e.g., Bis(3,4-methylenedioxybenzyl) ether) | 1. Acidic Conditions: The presence of acid can catalyze the formation of ether byproducts. 2. Absence of Necessary Additives: Some reaction systems require additives to suppress side reactions. | 1. Control pH: Maintain neutral or slightly basic conditions if the catalytic system allows. 2. Use Additives: For instance, in oxidations using activated carbon and oxygen, the presence of an amine compound is necessary to prevent the formation of bis(3,4-methylenedioxybenzyl) ether. |
| Inconsistent Results | 1. Variability in Catalyst Quality: Different batches of catalyst can have varying activity and selectivity. 2. Trace Impurities: Impurities in the starting material or solvent can affect the reaction outcome. 3. Atmospheric Conditions: For aerobic oxidations, variations in ambient oxygen levels can lead to inconsistencies. | 1. Standardize Catalyst: Use a catalyst from a reliable source or characterize each new batch. 2. Purify Starting Materials: Ensure the purity of this compound and solvents before use. 3. Control Atmosphere: Use a controlled atmosphere with a consistent oxygen supply (e.g., a balloon or a gas inlet). |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-oxidation to piperonylic acid?
A1: The most frequent cause is the use of strong, non-selective oxidizing agents or running the reaction under harsh conditions (e.g., high temperature, prolonged reaction time). To avoid this, it is crucial to choose a selective oxidation method and carefully control the reaction parameters.
Q2: Are there any "green" or environmentally friendly methods for this oxidation?
A2: Yes, several green methods are being explored. Catalytic methods using molecular oxygen as the oxidant are considered environmentally benign. Enzymatic oxidations, for example using aryl-alcohol oxidase, are also a green alternative, often proceeding under mild conditions with high selectivity.
Q3: How can I monitor the progress of the reaction to stop it at the right time?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (this compound) and a standard of the product (piperonal). The reaction is typically complete when the spot for this compound has disappeared. Gas Chromatography (GC) can provide more quantitative information on the conversion and the formation of products and byproducts.
Q4: What is the role of a co-catalyst or additive in some of these reactions?
A4: In many catalytic systems, a second metal or an additive can significantly enhance activity, selectivity, and stability. For example, in Au-Pd bimetallic catalysts, the addition of palladium improves selectivity for the aldehyde. In the activated carbon system, an amine compound is crucial to prevent the formation of an ether byproduct.
Q5: Can I use potassium permanganate (KMnO₄) for this oxidation?
A5: While potassium permanganate can oxidize this compound, it is a very strong and often non-selective oxidizing agent. Its use significantly increases the risk of over-oxidation to piperonylic acid. If your goal is to synthesize piperonal with high yield and purity, milder and more selective methods are highly recommended.
Data Presentation: Comparison of Selective Oxidation Methods
The following table summarizes quantitative data from various selective oxidation methods for this compound to piperonal.
| Catalyst/System | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Piperonal (%) | Yield of Piperonal (%) | Reference |
| 5% Pt catalyst, NaOH | N₂/air flow | 80–85 | 10 | - | - | 99.6 | |
| Co single atoms on N-doped carbon (4-Co₁/NC) | O₂ | - | - | 95.2 | ~99.9 | - | |
| Aryl-alcohol oxidase (PeAAO2) | O₂ | 50 | 3 | - | >99 | 85 | |
| Activated Carbon, Amine Compound | O₂ | Ambient | - | - | - | Good Yield | |
| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | 50 | 0.5 | - | >85 | - |
Experimental Protocols
Protocol 1: Catalytic Aerobic Oxidation using a Palladium-Based Catalyst
This protocol is a general guideline based on principles of selective alcohol oxidation using palladium catalysts.
Materials:
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This compound
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Palladium-based catalyst (e.g., Pd/C, Pd-Au/TiO₂)
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Solvent (e.g., Toluene, Methanol)
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Oxygen source (e.g., O₂ balloon or cylinder)
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Reaction flask with a magnetic stirrer and reflux condenser
Procedure:
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In a round-bottom flask, dissolve this compound in the chosen solvent.
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Add the palladium-based catalyst to the solution. The catalyst loading should be optimized for your specific setup.
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Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon or a continuous flow.
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Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the catalyst from the reaction mixture.
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Remove the solvent under reduced pressure.
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Purify the crude piperonal by column chromatography or distillation.
Protocol 2: Enzymatic Oxidation using Aryl-Alcohol Oxidase
This protocol is based on the use of aryl-alcohol oxidase for the selective oxidation of this compound.
Materials:
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This compound
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Aryl-alcohol oxidase (e.g., PeAAO2)
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Catalase (to decompose H₂O₂)
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Buffer solution (e.g., potassium phosphate buffer, pH 6.0)
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Oxygen source (air)
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Reaction vessel with agitation
Procedure:
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Prepare a solution of this compound in the buffer.
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Add catalase to the solution.
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Initiate the reaction by adding the aryl-alcohol oxidase.
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Maintain the reaction at a controlled temperature (e.g., 30-50 °C) with good aeration and agitation to ensure sufficient oxygen supply.
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Monitor the formation of piperonal using HPLC or GC.
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Once the reaction is complete, the product can be extracted using an organic solvent (e.g., ethyl acetate).
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The organic layer is then dried and the solvent evaporated to yield piperonal.
Visualizations
Caption: Reaction pathway showing the selective oxidation of this compound to piperonal and the subsequent over-oxidation to piperonylic acid.
Caption: A troubleshooting workflow for optimizing the oxidation of this compound.
Caption: Key experimental parameters influencing the yield of piperonal.
References
Piperonyl alcohol degradation pathways and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways and stability challenges of piperonyl alcohol. It includes frequently asked questions and troubleshooting advice to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The most significant degradation pathway for this compound is oxidation . This process typically occurs in a two-step reaction where the alcohol is first oxidized to an aldehyde (piperonal), which can be further oxidized to a carboxylic acid (piperonylic acid).[1][2]
Metabolically, in both insects and mammals, this compound primarily undergoes side-chain oxidation to form piperonal and then piperonylic acid.[1][3][4] These metabolites are often excreted as conjugates, such as glucuronides. While demethylation of the methylenedioxyphenyl (MDP) ring is a known metabolic pathway for related compounds, it is not a major route for this compound itself.
In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 7 hours.
Q2: I am observing unexpected impurities in my this compound sample. What are they likely to be?
If your sample has been exposed to air, heat, or light, the most probable impurities are its oxidation products. The presence of piperonal is a common first indicator of degradation.
| Impurity/Degradant | Common Origin | Identification Method |
| Piperonal | Oxidation of this compound. | LC-MS, GC-MS, comparison with reference standard |
| Piperonylic Acid | Further oxidation of piperonal. | LC-MS, comparison with reference standard |
| Piperonyl Acetate | Reaction with acetic acid or anhydride (synthesis-related). | LC-MS, NMR |
| Hazardous Decomposition Products | High-temperature thermal degradation. | Not typically observed under standard lab conditions. |
Q3: How should I properly store this compound to ensure its long-term stability?
To minimize degradation, proper storage is critical. Key recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation and slows oxidative processes. |
| Atmosphere | Store in a tightly closed container. | Minimizes exposure to atmospheric oxygen and moisture. For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon). |
| Light Exposure | Protect from direct sunlight. | Although not highly susceptible to direct photolysis, light can provide the energy to initiate and accelerate oxidation. Use of amber glass or opaque containers is advised. |
| Incompatibilities | Store away from strong oxidizing agents. | Prevents rapid and potentially hazardous chemical reactions leading to degradation. |
Troubleshooting Guide: Unexpected Degradation
If you observe sample discoloration, unexpected peaks in your analytical chromatogram, or a lower-than-expected assay value, consult the following guide.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidation | Analyze the sample using LC-MS to identify the mass of the impurity peaks. Compare with the molecular weights of piperonal (150.13 g/mol ) and piperonylic acid (166.13 g/mol ).Run a reference standard of piperonal if available. | Purge storage containers and reaction vessels with an inert gas like nitrogen or argon.If compatible with your application, consider adding an antioxidant.Ensure all reagents and solvents are free from oxidizing impurities. |
| Thermal Degradation | Review experimental and storage logs for any exposure to temperatures exceeding the recommended range (Melting Point: 50-54°C).Note that distillation should be performed under reduced pressure to minimize thermal stress. | Maintain storage at cool or ambient temperatures.Avoid prolonged heating during experimental procedures. Use oil baths with precise temperature control. |
| Photodegradation | Assess the extent of light exposure during storage and handling.Run a control sample that has been deliberately protected from light. | Work in a dimly lit area or use amber-colored labware for light-sensitive steps.Store all solutions and solid materials in amber vials or wrap containers in aluminum foil. |
| pH Instability | Measure the pH of your sample solution. This compound's stability can be affected by highly acidic or basic conditions.Review the pH of all buffers and reagents used. | Perform a preliminary pH stability study to identify the optimal pH range for your experimental conditions.Use well-characterized buffers to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation (stress testing) studies to identify potential degradation products and evaluate the intrinsic stability of this compound. Such studies are crucial for developing stable formulations and establishing appropriate storage conditions.
Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.
Materials:
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This compound (high purity)
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Hydrochloric acid (HCl, 0.1 M)
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Sodium hydroxide (NaOH, 0.1 M)
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Hydrogen peroxide (H₂O₂, 3% solution)
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HPLC-grade acetonitrile and water
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Analytical balance, volumetric flasks, pH meter
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HPLC system with a UV/PDA detector and preferably a Mass Spectrometer (MS)
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Photostability chamber, temperature-controlled oven
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a 3% H₂O₂ solution. Store at room temperature, protected from light, for a defined period. Withdraw samples at various time points for analysis.
-
Thermal Degradation: Place both the solid this compound and a prepared solution in an oven at an elevated temperature (e.g., 70°C). Analyze samples after a set duration.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating RP-HPLC method.
-
Use a PDA detector to check for peak purity and any changes in the UV spectrum.
-
Couple the HPLC to an MS detector to obtain mass information for the parent compound and any degradation products, which is essential for structural elucidation.
-
References
Optimizing reaction conditions for enzymatic conversion of Piperonyl alcohol
Technical Support Center: Enzymatic Conversion of Piperonyl Alcohol
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers optimizing the enzymatic conversion of this compound to Piperonal (Heliotropin), a valuable aroma compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the enzymatic oxidation of this compound?
A1: The optimal starting point depends heavily on the specific enzyme chosen. Alcohol Dehydrogenases (ADHs) and Aryl Alcohol Oxidases (AAOs) are commonly used. Below are general starting parameters for a typical reaction using a recombinant Alcohol Dehydrogenase.
Table 1: Recommended Starting Reaction Conditions (ADH-based)
| Parameter | Recommended Value | Notes |
|---|---|---|
| Enzyme | Alcohol Dehydrogenase (ADH) | Select an ADH with known activity on benzyl alcohol derivatives. |
| Substrate Concentration | 10 - 50 mM this compound | Higher concentrations can lead to substrate inhibition.[1] |
| Enzyme Concentration | 1 - 10 µM (or 0.1 - 1 mg/mL) | Optimize based on enzyme specific activity. |
| Cofactor (NAD⁺/NADP⁺) | 0.5 - 1 mM | Must be regenerated for catalytic use.[2] |
| Cofactor Regeneration System | Formate Dehydrogenase/Formate or Glucose Dehydrogenase/Glucose | Essential for driving the reaction to completion.[2][3] |
| pH | 7.0 - 9.0 | Oxidation is often favored at slightly alkaline pH.[4] |
| Buffer | 50 - 100 mM Phosphate or Tris-HCl | Ensure buffer does not inhibit the enzyme. |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| Solvent/Co-solvent | Aqueous buffer with <10% DMSO or other organic solvent | This compound may require a co-solvent for solubility. Enzyme stability in the solvent must be confirmed. |
| Agitation | 150 - 200 rpm | Ensures adequate mixing without denaturing the enzyme. |
| Reaction Time | 4 - 24 hours | Monitor progress via HPLC or GC. |
Q2: My conversion rate is very low or the reaction has stalled. What are the common causes and how can I troubleshoot this?
A2: Low conversion is a frequent issue with several potential root causes. Follow a systematic approach to identify and solve the problem. The logical workflow below outlines the key areas to investigate.
Troubleshooting Steps in Detail:
-
Verify Enzyme Activity: Run a control reaction with a standard, highly reactive substrate (e.g., benzyl alcohol) to confirm the enzyme is active. Enzyme denaturation during storage or reaction is a common problem.
-
Check Cofactor Regeneration: The overall reaction will halt if the catalytic amount of NAD⁺/NADP⁺ is not efficiently regenerated to its oxidized state. Ensure the regeneration enzyme (e.g., FDH) and its co-substrate (e.g., sodium formate) are active and present in sufficient quantities.
-
Assess Reaction Conditions:
-
pH: The optimal pH for alcohol oxidation by ADHs is often between 8.0 and 9.0. A suboptimal pH can drastically reduce the reaction rate.
-
Temperature: Ensure the temperature is within the enzyme's optimal range (typically 25-40°C). Temperatures exceeding 45°C can cause sharp decreases in activity.
-
Oxygen (for Oxidases): If using an Aryl Alcohol Oxidase (AAO), oxygen limitation can be a major bottleneck. Ensure vigorous agitation or oxygen sparging. Adding catalase can also help by decomposing the H₂O₂ byproduct to regenerate O₂.
-
-
Test for Inhibition:
-
Substrate Inhibition: High concentrations of this compound can be inhibitory to some enzymes. Try running the reaction at a lower substrate concentration.
-
Product Inhibition: The product, Piperonal, can act as an inhibitor. Monitor product concentration and consider methods for in situ product removal if inhibition is suspected.
-
Q3: The reaction works, but the yield is lower than expected (e.g., 85%). What could be limiting the final yield?
A3: Achieving a quantitative yield requires careful optimization. If the reaction proceeds but stops prematurely, consider the following:
-
Reaction Equilibrium: The oxidation of an alcohol to an aldehyde is a reversible reaction. To drive the reaction towards the product, ensure the cofactor regeneration system is highly efficient or that the product is removed from the reaction mixture.
-
Enzyme Instability Over Time: The enzyme may be losing activity over the full course of the reaction (e.g., 24 hours). Try adding a second dose of the enzyme halfway through the reaction or immobilizing the enzyme to improve stability.
-
Byproduct Formation: The aldehyde product, Piperonal, can sometimes be further oxidized to piperonylic acid, especially if the reaction conditions are harsh or if contaminating aldehyde dehydrogenases are present in a crude enzyme preparation.
-
pH Shift: Some cofactor regeneration systems, like formate/FDH, can cause a pH shift over time. Monitor and adjust the pH of the reaction mixture if necessary.
Experimental Protocol
Standard Protocol for ADH-Catalyzed Conversion of this compound
This protocol provides a method for a 10 mL scale reaction. All steps should be performed using appropriate laboratory safety procedures.
1. Reagent Preparation:
-
Buffer: Prepare 100 mL of 100 mM Potassium Phosphate Buffer, pH 8.0.
-
Substrate Stock: Prepare a 500 mM stock solution of this compound in DMSO.
-
Cofactor Stock: Prepare a 20 mM stock solution of NAD⁺ in the reaction buffer.
-
Co-substrate Stock: Prepare a 2 M stock solution of Sodium Formate in the reaction buffer.
-
Enzyme Solutions:
-
Prepare a 1 mg/mL solution of the primary Alcohol Dehydrogenase (ADH) in cold reaction buffer.
-
Prepare a 1 mg/mL solution of a suitable Formate Dehydrogenase (FDH) in cold reaction buffer.
-
2. Reaction Assembly:
Table 2: Reaction Mixture Components
| Component | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| K-Phosphate Buffer (pH 8.0) | 100 mM | 8.8 mL | ~90 mM |
| This compound | 500 mM (in DMSO) | 0.4 mL | 20 mM (with 4% DMSO) |
| NAD⁺ | 20 mM | 0.25 mL | 0.5 mM |
| Sodium Formate | 2 M | 0.25 mL | 50 mM |
| Formate Dehydrogenase (FDH) | 1 mg/mL | 0.15 mL | 15 µg/mL |
| Alcohol Dehydrogenase (ADH) | 1 mg/mL | 0.15 mL | 15 µg/mL |
| Total Volume | | 10.0 mL | |
3. Experimental Procedure:
-
To a 50 mL flask, add the buffer, this compound stock, NAD⁺ stock, and Sodium Formate stock. Mix gently.
-
Initiate the reaction by adding the FDH and ADH enzyme solutions.
-
Seal the flask and place it in a temperature-controlled shaker set to 30°C and 180 rpm.
-
Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction in the aliquot by adding it to an equal volume of a quenching solution (e.g., acetonitrile or 0.1 M HCl).
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for substrate consumption and product formation using an appropriate method like reverse-phase HPLC or GC-MS.
4. Analysis Workflow:
References
Technical Support Center: Purification of Commercial Piperonyl Alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on removing impurities from commercial piperonyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in commercial this compound can originate from the synthesis process. Depending on the manufacturing route, these may include:
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Unreacted starting materials: Such as piperonal or 1,3-benzodioxole.[1]
-
Byproducts of the reaction: Including piperonyl acetate if the synthesis involves its hydrolysis.[1]
-
Oxidation products: Piperonal can be formed from the oxidation of this compound.[1]
-
Solvents: Residual solvents used during the synthesis and initial purification steps.
Q2: What is the expected purity of commercial this compound?
A2: The purity of commercial this compound can vary between suppliers. It is often available in purities of 98% or higher.[2][3] For applications requiring higher purity, further purification is recommended.
Q3: What methods can be used to purify this compound?
A3: Several methods can be employed to purify this compound, including:
-
Recrystallization: Effective for removing small amounts of impurities from a solid compound.
-
Column Chromatography: Useful for separating the desired compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying liquids or low-melting solids that are thermally stable at reduced pressures.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using various analytical techniques, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (51-55 °C) indicates high purity.
Troubleshooting Guide
Q5: My this compound does not crystallize during recrystallization. What should I do?
A5: If crystallization does not occur, you can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal: If available, add a small crystal of pure this compound to the solution to initiate crystallization.
-
Reduce the temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Reduce the solvent volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of the this compound.
Q6: After recrystallization, the purity of my this compound has not significantly improved. What could be the reason?
A6: This could be due to several factors:
-
Inappropriate solvent choice: The chosen solvent may have similar solubility for both the this compound and the impurities at low temperatures. A different solvent or solvent system should be tested.
-
Cooling too quickly: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Insufficient washing: The crystals may not have been washed thoroughly to remove adhering mother liquor containing impurities. Wash the crystals with a small amount of cold, fresh solvent.
Q7: During column chromatography, the separation of this compound from an impurity is poor. How can I improve this?
A7: To improve separation in column chromatography:
-
Optimize the eluent system: A less polar solvent system may increase the retention time of this compound and improve separation from less polar impurities, while a more polar system may be needed for more polar impurities. A common eluent system is a mixture of ethyl acetate and n-hexane.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Adjust the flow rate: A slower flow rate can lead to better equilibration and improved separation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 51 - 55 °C | |
| Boiling Point | 151 °C at 13 mmHg (17.3 mbar) | |
| Purity after Catalytic Hydrogenation and Crystallization | 88% | |
| Purity after DIBAL Reduction and Column Chromatography | 89% | |
| Commercially Available Purity | >98% |
Experimental Protocols
Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl ether/petroleum ether is a reported solvent system.
-
Dissolution: In a flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Column Chromatography
-
Column Packing: Prepare a chromatography column with a suitable stationary phase (e.g., silica gel).
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., ethyl acetate/n-hexane, 1:3).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Sample Placement: Place the impure this compound into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., 151 °C at 13 mmHg).
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Visualization
Caption: Decision workflow for selecting a suitable purification method for this compound.
References
Handling and storage best practices for Piperonyl alcohol
This guide provides best practices for the handling and storage of Piperonyl alcohol, along with troubleshooting advice for common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate personal protective equipment (PPE) when handling this compound?
A1: When handling this compound, it is essential to use standard laboratory PPE to minimize exposure. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][2] Gloves should be inspected before use, and proper removal techniques should be followed.[3]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a dust mask (such as a type N95) should be used. A full respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed if workplace conditions warrant respirator use.
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances, particularly strong oxidants. The substance is stable under normal temperatures and pressures.
Q3: How should I store stock solutions of this compound?
A3: For stock solutions, specific temperature conditions are recommended to maintain stability over time.
-
Store at -20°C for up to one month.
-
For longer-term storage, up to six months, store at -80°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What materials are incompatible with this compound?
A4: The primary incompatibility for this compound is with oxidizing agents. Contact with strong oxidants should be avoided to prevent hazardous reactions.
Q5: Is this compound hazardous?
A5: this compound is not classified as a hazardous substance under the CLP regulation or the 2012 OSHA Hazard Communication Standard. However, it may cause eye, skin, respiratory, and digestive tract irritation. The toxicological properties have not been fully investigated.
Troubleshooting Guide
Problem: The this compound powder appears clumpy or has changed color.
-
Possible Cause: This may be due to moisture absorption from improper storage. Ensure the container is always tightly sealed when not in use.
-
Solution: While the product may still be usable, it is best to test a small amount to ensure it meets the requirements of your experiment. For future use, store the container in a desiccator to minimize moisture exposure.
Problem: I spilled a small amount of this compound powder on the lab bench.
-
Possible Cause: Accidental spills can occur during handling.
-
Solution: For small spills, you should sweep up the powder, taking care to avoid generating dust. Place the collected material into a suitable, labeled container for disposal. Ensure the area is then cleaned and ventilated.
Problem: I may have been exposed to this compound. What should I do?
-
Solution: Follow these first-aid measures:
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If you are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Physical State | White powder/crystals | |
| Melting Point | 51 - 55 °C | |
| Flash Point | > 110 °C (> 230 °F) | |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | |
| Solubility | Soluble in water and DMSO |
Experimental Protocols
Protocol for Safe Handling of this compound Powder
-
Preparation: Before handling, ensure you are in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Don PPE: Put on your safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Weighing: When weighing the powder, minimize dust generation and accumulation. Use a chemical fume hood if available.
-
Transfer: Use a spatula to transfer the powder. Avoid shaking the container unnecessarily.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.
-
Storage: Tightly close the container and return it to a cool, dry, and well-ventilated storage area away from oxidizing agents.
-
Decontamination: Clean any contaminated surfaces and equipment. Remove and wash contaminated clothing before reuse.
Visual Workflow for Safe Handling and Storage
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
Technical Support Center: Industrial Synthesis of Piperonyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of piperonyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent industrial methods for synthesizing this compound start from piperonal and include:
-
Catalytic Hydrogenation: This is a widely used method that employs catalysts like Raney nickel or platinum oxide (PtO₂) to reduce piperonal to this compound using hydrogen gas.[1] It is favored for its high efficiency and potential for near-quantitative conversion, making it suitable for large-scale production.[1]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol to reduce piperonal.[2][3] It is known for its high chemoselectivity, meaning it selectively reduces the aldehyde group without affecting other sensitive functional groups.[4]
-
Synthesis via Piperonyl Chloride and Acetate: This two-step process involves the formation of piperonyl chloride from 1,3-benzodioxole, followed by reaction with sodium acetate to form piperonyl acetate. Subsequent hydrolysis yields this compound. A key advantage of this route is its operational simplicity, as reactions can proceed without intermediate purification.
Q2: What are the key safety considerations when scaling up this compound synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Hydrogenation: Reactions involving hydrogen gas are performed under pressure and carry a risk of explosion. Ensure proper reactor integrity, pressure monitoring, and adequate ventilation. Raney nickel catalyst can be pyrophoric and should be handled with care, typically as a slurry in water.
-
Reagents: Many reagents used, such as diisobutylaluminium hydride (DIBAL), are pyrophoric and react violently with water and air. Strong acids and bases should be handled with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reduction of piperonal is often exothermic. A robust cooling system is crucial to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.
-
Solvents: Use of flammable solvents requires adherence to all safety protocols for handling and storage to prevent fires.
Q3: How can the purity of synthesized this compound be characterized?
A3: The purity and structural integrity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating it from any impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to confirm the melting point of the final product.
Troubleshooting Guides
Guide 1: Catalytic Hydrogenation Issues
| Problem | Potential Causes | Troubleshooting & Optimization |
| Low or No Conversion | Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur compounds, thiols, thioethers) can deactivate the catalyst. Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling. Raney nickel, for example, can be deactivated by exposure to oxygen. Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to incomplete reaction. Poor Mixing: Inadequate agitation can result in poor contact between the catalyst, substrate, and hydrogen. | Purify Starting Materials: Ensure high purity of piperonal and solvents. Pre-treatment of raw materials to remove potential poisons is recommended. Use Fresh Catalyst: If catalyst deactivation is suspected, filter the reaction mixture and continue with a fresh batch of catalyst. Store catalysts under recommended conditions (e.g., Raney nickel as a slurry in water). Optimize Pressure: Increase hydrogen pressure within the safe limits of the reactor. Improve Agitation: Increase the stirring speed to ensure a homogeneous reaction mixture. |
| Formation of Byproducts | Over-reduction: Prolonged reaction times or harsh conditions can lead to the formation of byproducts. Side Reactions: The presence of impurities can catalyze unwanted side reactions. | Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed. Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to favor the formation of the desired product. |
| Difficult Catalyst Filtration | Fine Catalyst Particles: Some catalysts, like Raney nickel, are very fine and can be difficult to filter on a large scale. | Use a Filter Aid: Employ a filter aid like celite to improve filtration efficiency. Allow Catalyst to Settle: Allow the catalyst to settle at the bottom of the reactor before decanting the supernatant. |
Guide 2: Meerwein-Ponndorf-Verley (MPV) Reduction Issues
| Problem | Potential Causes | Troubleshooting & Optimization |
| Slow or Incomplete Reaction | Moisture Contamination: The presence of water can deactivate the aluminum isopropoxide catalyst. Equilibrium Not Shifted: The reaction is reversible, and the accumulation of the acetone byproduct can slow down or stop the reaction. | Use Anhydrous Reagents: Ensure that piperonal, isopropanol, and all equipment are thoroughly dried before use. Remove Acetone: Continuously remove the acetone byproduct by distillation to drive the equilibrium towards the product side. |
| Low Yield | Side Reactions: At higher temperatures, side reactions can occur, leading to lower yields. Impure Aluminum Isopropoxide: The quality of the catalyst can significantly impact the reaction outcome. | Control Temperature: Maintain the reaction temperature at the optimal level to minimize side reactions. A typical temperature is around 95°C. Use High-Quality Catalyst: Ensure the aluminum isopropoxide is of high purity. |
| Product Contamination with Aluminum Salts | Incomplete Work-up: Residual aluminum salts from the catalyst may contaminate the final product. | Proper Quenching and Extraction: After the reaction, carefully quench the mixture with water and acidify with hydrochloric acid before extracting the product with a suitable solvent like ether. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Piperonal
This protocol is a representative example and may require optimization for specific industrial applications.
-
Preparation: In a suitable high-pressure reactor, dissolve piperonal (e.g., 30 g, 0.2 mole) in 95% ethanol (e.g., 200 mL).
-
Catalyst Addition: Carefully add the catalyst, for example, 0.2 g of PtO₂ or a slurry of Raney nickel, to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 44–45 psi) and heat to the target temperature.
-
Reaction Monitoring: Maintain the reaction with vigorous stirring until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate can be decolorized with activated carbon.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl ether/petroleum ether) or by vacuum distillation to yield pure this compound.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Piperonal
-
Preparation: In a reactor equipped with a distillation setup, dissolve piperonal (e.g., 50 g) in anhydrous isopropanol (e.g., 500 mL).
-
Catalyst Addition: Add aluminum isopropoxide (e.g., 10 g) to the solution.
-
Reaction: Heat the mixture to reflux (around 95°C) and slowly distill off the acetone formed during the reaction.
-
Reaction Monitoring: Monitor the reaction for the absence of acetone in the distillate using a suitable method (e.g., with 2,4-dinitrophenylhydrazine).
-
Work-up: Once the reaction is complete, cool the mixture and treat it with water. Acidify the mixture with hydrochloric acid.
-
Purification: Extract the this compound with a solvent like ether. Dry the organic layer and evaporate the solvent. The residue can be purified by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Catalytic Hydrogenation | Piperonal | H₂, PtO₂ or Raney Ni | ~88% | High efficiency, suitable for large scale. | Catalyst poisoning, handling of H₂ gas under pressure. |
| Reduction with DIBAL | Piperonal | Diisobutylaluminium hydride (DIBAL) | ~89% | High yield under mild conditions. | Pyrophoric nature of DIBAL, requires stringent anhydrous conditions. |
| MPV Reduction | Piperonal | Aluminum isopropoxide, Isopropanol | ~90% | High chemoselectivity, mild conditions. | Requires removal of acetone byproduct, sensitivity to moisture. |
| Via Piperonyl Acetate | 5-chloromethyl-1,3-benzodioxole | Sodium acetate, NaOH | High conversion (~97.6%) | Operational simplicity, no intermediate purification. | Two-step process, use of chlorinated intermediate. |
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Catalytic Hydrogenation
Caption: A logical diagram for troubleshooting low yields in catalytic hydrogenation.
References
Validation & Comparative
Unveiling the Molecular Signature of Piperonyl Alcohol: A Guide to 1H and 13C NMR Spectral Assignment
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of piperonyl alcohol, offering a clear spectral assignment, a detailed experimental protocol for data acquisition, and a comparative look at alternative analytical methods.
¹H and ¹³C NMR Spectral Data for this compound
The structural identity of this compound is unequivocally confirmed by its characteristic signals in both ¹H and ¹³C NMR spectra. The data presented below was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | Ar-H |
| ~6.80 | dd | 1H | Ar-H |
| ~6.77 | d | 1H | Ar-H |
| 5.95 | s | 2H | O-CH₂-O |
| 4.58 | s | 2H | Ar-CH₂-OH |
| ~1.70 | br s | 1H | -OH |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 147.8 | Quaternary | Ar-C-O |
| 147.2 | Quaternary | Ar-C-O |
| 135.2 | Quaternary | Ar-C-CH₂OH |
| 120.8 | Tertiary | Ar-CH |
| 108.3 | Tertiary | Ar-CH |
| 108.2 | Tertiary | Ar-CH |
| 101.1 | Secondary | O-CH₂-O |
| 65.2 | Secondary | Ar-CH₂-OH |
Experimental Protocol for NMR Analysis
Reproducible and high-quality NMR data is contingent on a well-defined experimental protocol. The following outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 (sufficient for good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal (0 ppm) for ¹H NMR and the CDCl₃ solvent peak (77.16 ppm) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, other analytical techniques can provide complementary information for the structural confirmation and purity assessment of this compound.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and chemical environment of atoms. | Unambiguous structure determination, non-destructive. | Requires relatively large sample amounts, lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O). | Fast, requires small sample amount. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity assessment and separation from volatile impurities. | High separation efficiency, quantitative analysis. | Not suitable for non-volatile compounds, requires derivatization for some analytes. |
Workflow for NMR Spectral Assignment
The logical process of assigning NMR signals to the corresponding atoms in a molecule is a critical step in structural elucidation. The following diagram illustrates this workflow for this compound.
Caption: Workflow for the assignment of 1H and 13C NMR spectra of this compound.
A Comparative Toxicological Assessment: Piperonyl Alcohol vs. Piperonyl Butoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of piperonyl alcohol and piperonyl butoxide, two compounds with structural similarities and shared applications as insecticide synergists. While piperonyl butoxide is extensively studied, a significant data gap exists for the quantitative toxicity of this compound. This document summarizes the available data, highlights the disparities in the depth of toxicological assessment, and provides an overview of the experimental protocols used in such evaluations.
Executive Summary
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative toxicity data for piperonyl butoxide. Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Acute Toxicity of Piperonyl Butoxide
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 4,570 - 12,800 mg/kg | [1] |
| Rabbit | Oral | 2,700 - 5,300 mg/kg | [1] |
| Rat | Dermal | > 7,950 mg/kg | [1] |
| Rabbit | Dermal | > 2,000 mg/kg | [1] |
| Rat | Inhalation | > 5.9 mg/L (4h) | [1] |
Table 2: Chronic and Subchronic Toxicity of Piperonyl Butoxide (NOAEL)
| Species | Duration | Route | NOAEL | Effects Observed at Higher Doses | Reference |
| Rat | 2-year | Oral (diet) | 100 mg/kg/day | Increased liver weights | |
| Dog | 1-year | Oral (diet) | 15.5 mg/kg/day | Increased liver weights | |
| Mouse | 90-day | Oral | 30 mg/kg/day | Effects on the liver | |
| Rabbit | 21-day | Dermal | 1000 mg/kg/day | No systemic effects observed |
This compound:
Quantitative LD50 and NOAEL data for this compound are not available in the reviewed literature. Safety Data Sheets for this compound indicate that its toxicological properties have not been fully investigated. It is known to be metabolized via oxidation to piperonal and then to piperonylic acid. Some toxicological assessments use piperonal as a read-across analog for related compounds due to these shared metabolic pathways.
Genotoxicity and Carcinogenicity
Piperonyl Butoxide:
-
Genotoxicity: PBO has been extensively tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic activity.
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified PBO as a Group C carcinogen (possible human carcinogen) based on liver tumors observed in mice at high doses. However, it is suggested that these tumors arise from a non-genotoxic mode of action.
This compound:
-
Genotoxicity: Specific genotoxicity data for this compound is limited.
-
Carcinogenicity: There are no available carcinogenicity bioassays for this compound.
Reproductive and Developmental Toxicity
Piperonyl Butoxide:
-
In a two-generation reproduction study in rats, decreased body weights were observed in adults and offspring at the highest dose tested, with no effects on reproduction itself.
-
Developmental toxicity studies in rats and rabbits did not show teratogenic effects. The NOAEL for maternal toxicity in rats was 200 mg/kg/day, and for developmental toxicity was 1000 mg/kg/day. In rabbits, the NOAEL for maternal toxicity was 50 mg/kg/day, and for developmental toxicity was 200 mg/kg/day.
This compound:
-
Data on the reproductive and developmental toxicity of this compound are not available.
Mechanism of Action: Cytochrome P450 Inhibition
Both this compound and piperonyl butoxide act as synergists by inhibiting cytochrome P450 (CYP450) enzymes in insects. This inhibition prevents the metabolic detoxification of co-administered insecticides, thereby increasing their efficacy. The methylenedioxyphenyl (MDP) moiety present in both molecules is key to this mechanism. The MDP group is metabolized by CYP450 to a reactive intermediate that forms a stable, inhibitory complex with the heme iron of the enzyme, rendering it inactive.
References
Differentiating Piperonyl Alcohol from its Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piperonyl alcohol and its common isomers, vanillyl alcohol and isovanillyl alcohol, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The distinct structural features of these isomers give rise to unique spectral fingerprints, allowing for their unambiguous differentiation.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | This compound | Vanillyl Alcohol | Isovanillyl Alcohol |
| ¹H NMR | Characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons around 5.9-6.0 ppm. | Presence of a methoxy (-OCH₃) singlet around 3.8-3.9 ppm and a phenolic hydroxyl (-OH) singlet. | Presence of a methoxy (-OCH₃) singlet and a phenolic hydroxyl (-OH) singlet at slightly different chemical shifts compared to vanillyl alcohol. |
| ¹³C NMR | A signal for the methylenedioxy carbon around 101 ppm. | A signal for the methoxy carbon around 56 ppm. | A signal for the methoxy carbon around 56 ppm, with different chemical shifts for the aromatic carbons compared to vanillyl alcohol. |
| IR Spectroscopy | Strong C-O stretching bands associated with the methylenedioxy group. Absence of a broad O-H stretch from a phenolic hydroxyl group. | A broad O-H stretching band characteristic of a phenolic hydroxyl group (around 3200-3600 cm⁻¹). | A broad O-H stretching band characteristic of a phenolic hydroxyl group (around 3200-3600 cm⁻¹), with potential minor shifts in fingerprint region compared to vanillyl alcohol. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 152. Characteristic fragmentation pattern involving the methylenedioxy group. | Molecular ion peak (M⁺) at m/z 154. Fragmentation pattern showing loss of functional groups like -OH and -OCH₃. | Molecular ion peak (M⁺) at m/z 154. Similar fragmentation to vanillyl alcohol, but relative abundances of fragment ions may differ. |
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, vanillyl alcohol, and isovanillyl alcohol.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Protons | This compound | Vanillyl Alcohol | Isovanillyl Alcohol |
| Ar-H | ~6.8 (m, 3H) | ~6.7-6.9 (m, 3H) | ~6.8-7.0 (m, 3H) |
| -CH₂OH | ~4.5 (s, 2H) | ~4.4 (s, 2H) | ~4.5 (s, 2H) |
| -OH (alcohol) | ~1.5-2.5 (br s, 1H) | ~1.5-2.5 (br s, 1H) | ~1.5-2.5 (br s, 1H) |
| -O-CH₂-O- | ~5.9-6.0 (s, 2H) | - | - |
| -OCH₃ | - | ~3.8-3.9 (s, 3H) | ~3.8-3.9 (s, 3H) |
| -OH (phenol) | - | ~5.5-6.0 (br s, 1H) | ~5.5-6.0 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon | This compound | Vanillyl Alcohol | Isovanillyl Alcohol |
| C-OH | ~65 | ~65 | ~65 |
| Aromatic C | ~108, 109, 122, 135, 147, 148 | ~110, 114, 120, 133, 145, 147 | ~112, 115, 121, 134, 146, 147 |
| -O-CH₂-O- | ~101 | - | - |
| -OCH₃ | - | ~56 | ~56 |
Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)
| Functional Group | This compound | Vanillyl Alcohol | Isovanillyl Alcohol |
| O-H Stretch (Alcohol) | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) |
| O-H Stretch (Phenol) | - | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | ~3030 | ~3030 | ~3030 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O Stretch | ~1040, 1250 | ~1030, 1270 | ~1030, 1270 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 152 | 123, 93, 65 |
| Vanillyl Alcohol | 154 | 137, 124, 109, 94, 77 |
| Isovanillyl Alcohol | 154 | 137, 124, 109, 94, 77 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alcohol isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. The spectral width is set to acquire signals from 0 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. The spectral width is set to acquire signals from 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically 1-10 µg/mL in a suitable volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating this compound from its isomers based on the key spectroscopic features.
Caption: Isomer differentiation workflow.
This guide provides a foundational framework for the spectroscopic differentiation of this compound, vanillyl alcohol, and isovanillyl alcohol. For conclusive identification, especially between the closely related vanillyl and isovanillyl isomers, advanced 2D NMR techniques may be required to elucidate the precise substitution pattern on the aromatic ring.
Efficacy of Piperonyl alcohol vs. other insecticide synergists
A comprehensive review of the performance of Piperonyl Butoxide and other notable synergists in enhancing insecticide potency.
Introduction
Insecticide synergists are crucial components in modern pest management, augmenting the efficacy of active ingredients and helping to mitigate the development of insecticide resistance. While a wide array of chemical compounds have been investigated for their synergistic properties, this guide provides a comparative analysis of the efficacy of well-documented insecticide synergists.
It is important to note that a comprehensive search of scientific literature did not yield significant data on the efficacy of Piperonyl alcohol as an insecticide synergist. Therefore, this guide will focus on comparing the performance of established synergists for which robust experimental data is available, with a primary emphasis on Piperonyl Butoxide (PBO), a widely used and extensively studied synergist. We will also present available data for other synergists such as MGK-264 and Verbutin (MB-599).
Mechanism of Action: Overcoming Insect Defenses
The primary mechanism by which many insecticide synergists, including Piperonyl Butoxide, exert their effect is through the inhibition of metabolic enzymes within the insect. Specifically, they target the Cytochrome P450 monooxygenase (P450) system, a critical detoxification pathway that insects use to break down and eliminate foreign compounds like insecticides.[1][2] By inhibiting these enzymes, the synergist allows the insecticide to persist for a longer duration at its target site, thereby increasing its potency.
Below is a diagram illustrating the signaling pathway of insecticide detoxification and the role of synergists.
Caption: Mechanism of insecticide synergism.
Comparative Efficacy Data
The efficacy of an insecticide synergist is typically quantified by the Synergism Ratio (SR), which is the ratio of the insecticide's toxicity without the synergist to its toxicity with the synergist. A higher SR indicates a greater synergistic effect. The following tables summarize key quantitative data from various studies.
Piperonyl Butoxide (PBO)
Piperonyl Butoxide is the most widely used insecticide synergist and has been extensively studied with a variety of insecticides and insect species.
| Insecticide | Insect Species | Synergism Ratio (SR) | Reference |
| Deltamethrin | Bed bugs (Cimex lectularius) - CIN-1 strain | 40 | [3][4] |
| Deltamethrin | Bed bugs (Cimex lectularius) - WOR-1 strain | 176 | [3] |
| Pyrethrins | Amphipod (Hyalella azteca) | 3.2 - 3.4 (at PBO:pyrethrins ratio of 7:1 to 50:1) | |
| Carbofuran | Housefly (Musca domestica L.) | 6.4 | |
| Permethrin | Housefly (Musca domestica L.) | 4 |
LD50 Data for Piperonyl Butoxide (PBO)
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 4,570 - 12,800 mg/kg | |
| Rabbit | Oral | 2,700 - 5,300 mg/kg | |
| Rat | Dermal | 7,950 mg/kg | |
| Rabbit | Dermal | >2,000 mg/kg |
Other Insecticide Synergists
While data is more limited compared to PBO, other compounds have also demonstrated synergistic activity.
| Synergist | Insecticide | Insect Species | Synergism Ratio (SR) | Reference |
| MGK-264 | Plictran | Cotton leafworm (Spodoptera littoralis) - Susceptible strain | 40.8 (calculated from LD50 values) | |
| MGK-264 | Plictran | Cotton leafworm (Spodoptera littoralis) - Field strain | 7.3 (calculated from LD50 values) | |
| Verbutin (MB-599) | Carbofuran | Housefly (Musca domestica L.) | 37.8 | |
| Verbutin (MB-599) | Permethrin | Housefly (Musca domestica L.) | 4.6 | |
| Dillapiole | β-caryophyllene | Fall armyworm (Spodoptera frugiperda) | High (LD50 of mixture significantly lower than individual components) | |
| Dillapiole | Methyl eugenol | Fall armyworm (Spodoptera frugiperda) | High (LD50 of mixture significantly lower than individual components) | |
| Dillapiole | α-humulene | Fall armyworm (Spodoptera frugiperda) | High (LD50 of mixture significantly lower than individual components) |
Experimental Protocols
The determination of insecticide synergism typically involves comparing the toxicity of an insecticide alone with the toxicity of the insecticide in combination with a synergist. A common experimental workflow is outlined below.
Caption: Experimental workflow for determining insecticide synergism.
Detailed Methodologies:
A general protocol for assessing insecticide synergism involves the following steps:
-
Insect Rearing: A susceptible strain of the target insect species is reared under controlled laboratory conditions (e.g., temperature, humidity, photoperiod) to ensure uniformity in physiological responses.
-
Dose Preparation: A series of dilutions of the insecticide are prepared, both with and without a fixed, non-lethal concentration of the synergist. The synergist concentration is predetermined to have minimal to no mortality when applied alone.
-
Application: The insecticide solutions (with or without the synergist) are applied to the insects. Common methods include topical application, where a small, precise volume of the solution is applied directly to the insect's body, or diet incorporation, where the insecticide is mixed into the insect's food source.
-
Mortality Assessment: After a specific exposure period (typically 24 to 48 hours), the number of dead insects in each treatment group is recorded.
-
Data Analysis: The mortality data is subjected to statistical analysis, often using probit or logit analysis, to determine the lethal dose or concentration required to kill 50% of the test population (LD50 or LC50).
-
Synergism Ratio (SR) Calculation: The SR is calculated using the following formula: SR = LD50 of insecticide alone / LD50 of insecticide + synergist
Conclusion
The available data clearly demonstrate the significant role of synergists, particularly Piperonyl Butoxide, in enhancing the efficacy of various insecticides against a range of insect pests. The mechanism of action, primarily through the inhibition of metabolic detoxification pathways, is well-established. While quantitative data for a broader range of synergists would be beneficial for a more comprehensive comparison, the existing evidence underscores the importance of these compounds in effective pest management strategies. The lack of data on this compound as an insecticide synergist suggests that it is not a commonly used or effective compound for this purpose. Researchers and professionals in drug and pesticide development should focus on well-documented synergists like PBO and continue to explore novel compounds with similar or improved synergistic capabilities.
References
A Comparative Guide to Catalytic Systems for the Selective Oxidation of Piperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of piperonyl alcohol to piperonal (heliotropin) is a critical transformation in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The choice of catalytic system is paramount in achieving high yields and selectivity while adhering to the principles of green chemistry. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of different catalytic systems for the oxidation of this compound to piperonal varies significantly in terms of yield, selectivity, and reaction conditions. The following table summarizes the key performance indicators for several prominent catalytic systems.
| Catalytic System | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Metal-Based | 5% Pt on carbon | Air/O₂ | Toluene | 80-85 | 10 | >99 | ~99 | 99.6[1] |
| Pd/H-Beta Zeolite | O₂ | Toluene | 80 | 4 | ~85 | >95 | Not Reported | |
| Activated Carbon & Amine | O₂ | Xylene | 120 | 5 | 97.0 | 73.9 | 81.4[2] | |
| Oxide-Based | Manganese Dioxide (MnO₂) | - | Dichloromethane | Room Temp. | 1-24 | Substrate Dependent | High | Not Reported for this compound |
| Vanadium Pentoxide (V₂O₅) | O₂ | Toluene | 100 | Not Reported | High | High | Not Reported for this compound | |
| Organocatalyst | TEMPO/Cu(I) | Air | Acetonitrile | Room Temp. | 0.5-1 | High | High | ~65 (for benzyl alcohol derivatives)[3] |
| Enzymatic | PeAAO2 | O₂ | Aqueous Buffer | 50 | 3 | >99 | >99 | 85[1][4] |
| Photocatalytic | Titanium Dioxide (TiO₂) | O₂/Air | Water | Room Temp. | >24 | ~30 | ~35 | Not Reported |
Detailed Experimental Protocols
Platinum on Carbon Catalyzed Oxidation
Methodology: A mixture of this compound, 5% platinum on carbon catalyst, and toluene is heated to 80-85°C. A controlled flow of an air/nitrogen mixture is passed through the reaction mixture for 10 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield piperonal.
Palladium on H-Beta Zeolite Catalyzed Oxidation
Methodology: The oxidation is carried out in a batch reactor at 80°C under an oxygen atmosphere. This compound is dissolved in toluene, and the Pd/H-Beta zeolite catalyst is added. The reaction is monitored by gas chromatography. The catalyst with the lowest silica-to-alumina ratio has been reported to exhibit the highest activity.
Activated Carbon and Amine Catalyzed Oxidation
Methodology: this compound is dissolved in xylene in the presence of activated carbon and an amine co-catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene). The mixture is heated to 120°C under an oxygen atmosphere for 5 hours. After the reaction, the activated carbon is removed by filtration.
Manganese Dioxide Oxidation
Methodology: To a solution of this compound in a suitable solvent like dichloromethane, activated manganese dioxide is added in excess (typically 5-10 fold by weight). The suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through celite to remove the manganese dioxide, and the solvent is evaporated to yield the crude product.
Vanadium Pentoxide Catalyzed Aerobic Oxidation
Methodology: this compound is dissolved in toluene with a catalytic amount of vanadium pentoxide (V₂O₅). The mixture is heated to 100°C under an atmospheric oxygen environment. The reaction is monitored by a suitable analytical method like GC-MS.
TEMPO-Catalyzed Aerobic Oxidation
Methodology: In a round-bottom flask, this compound, a copper(I) source (e.g., CuBr), a ligand (e.g., 2,2'-bipyridine), and TEMPO are combined in acetonitrile. The flask is left open to the air or an air-filled balloon is attached. The reaction is stirred at room temperature and monitored by the color change of the solution. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
Enzymatic Oxidation with PeAAO2
Methodology: The reaction is performed in an aqueous phosphate buffer (pH 6.0) containing this compound and the aryl-alcohol oxidase from Pleurotus eryngii (PeAAO2). Catalase is added to decompose the hydrogen peroxide byproduct and regenerate oxygen. The mixture is incubated at 50°C with shaking. The product can be extracted with an organic solvent and purified.
Photocatalytic Oxidation with TiO₂
Methodology: A suspension of titanium dioxide (TiO₂) in an aqueous solution of this compound is irradiated with a UV light source. The suspension is continuously bubbled with air or oxygen. The reaction progress is monitored by high-performance liquid chromatography (HPLC). After the reaction, the TiO₂ catalyst is separated by filtration.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying mechanisms, the following diagrams are provided.
References
Structural Activity Relationship of Piperonyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyl alcohol, a compound characterized by a benzodioxole moiety, serves as a versatile scaffold in the development of new biologically active agents. Its derivatives have garnered significant interest due to their diverse pharmacological activities, ranging from insecticidal and synergistic effects to potential anticancer properties. The structural activity relationship (SAR) of these derivatives is crucial for optimizing their potency, selectivity, and overall therapeutic or agrochemical potential. This guide provides a comparative analysis of this compound derivatives and their analogs, supported by experimental data and detailed methodologies, to aid researchers in the design of novel and effective compounds.
The core structure of this compound, with its methylenedioxy bridge, is a key feature found in numerous natural products, including piperine, the main pungent component of black pepper.[1][2] Modifications of the alcohol functional group, the aromatic ring, and the methylenedioxy bridge have been explored to understand their impact on biological activity.
Comparison of Biological Activities
Insecticidal and Synergistic Activity
This compound derivatives, most notably piperonyl butoxide (PBO), are renowned for their role as insecticide synergists.[3][4] PBO enhances the efficacy of various insecticides by inhibiting cytochrome P450 monooxygenases in insects, which are responsible for detoxifying the active insecticidal compounds.[4]
The structural features essential for the insecticidal and synergistic activity of piperonyl-type compounds have been investigated through the synthesis and evaluation of various analogs. The data below, from studies on piperine derivatives, illustrates key SAR principles that are likely applicable to this compound derivatives.
Table 1: Insecticidal Activity of Piperine Derivatives against Plutella xylostella
| Compound ID | R Group (Modification of the Piperidine Moiety) | Mortality (%) at 1 mg/mL |
| Piperine | Piperidine | Moderate |
| D2 | 2-Methylpropylamine | Increased |
| D4 | 2-Phenylethylamine | Increased |
| D10 | 2-Furfurylamine | High |
| D28 | 2-(Trifluoromethyl)benzylamine | 90 |
Structural Activity Relationship Insights for Insecticidal Activity:
-
Modification of the Amide Moiety: The data in Table 1, derived from piperine analogs, suggests that modifications of the amide group can significantly influence insecticidal activity. Replacing the piperidine ring with various substituted amines can lead to enhanced potency.
-
Aromatic and Heterocyclic Substituents: The introduction of aromatic and heterocyclic moieties, such as furan and substituted benzyl groups, appears to be beneficial for insecticidal activity.
-
Electron-Withdrawing Groups: The high activity of the derivative with a trifluoromethylbenzyl group (D28) suggests that the presence of strong electron-withdrawing groups can enhance insecticidal potency.
-
The Methylenedioxy Group: While not varied in the table above, other studies on piperine analogs have indicated that the integrity of the methylenedioxy group is often crucial for maintaining biological activity.
Anticancer Activity
Derivatives of the piperonyl scaffold have also been explored for their potential as anticancer agents. Research into piperine and its analogs has revealed that modifications to the core structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Piperine Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Piperine | - | Various | >100 |
| Analog 1 | Tryptophan conjugate | HeLa | 0.736 |
| Analog 2 | Histidine conjugate | Breast Cancer | 0.74 |
| Analog 3 | Phenylalanine conjugate | Various | Moderate |
Structural Activity Relationship Insights for Anticancer Activity:
-
Amide Bond Modification: Similar to insecticidal activity, modification of the amide portion of piperine with amino acid conjugates has been shown to dramatically increase anticancer potency.
-
Introduction of Heterocyclic Rings: The presence of heterocyclic aromatic rings, as in the tryptophan and histidine conjugates, appears to be a key factor for enhanced cytotoxicity.
-
Lipophilicity and Hydrogen Bonding: The nature of the substituent influences the overall lipophilicity and hydrogen bonding capacity of the molecule, which are critical parameters for cell permeability and target interaction.
Experimental Protocols
Insecticide Bioassay (Larval Contact Method)
This protocol is a general representation of a larval contact bioassay used to determine the insecticidal activity of test compounds.
-
Preparation of Test Solutions:
-
The test compounds are dissolved in an appropriate solvent, typically acetone, to prepare a stock solution (e.g., 10 mg/mL).
-
A series of dilutions are prepared from the stock solution to obtain the desired test concentrations (e.g., 1, 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
A control solution is prepared with the solvent only.
-
-
Treatment Application:
-
Leaf discs (e.g., cabbage for Plutella xylostella) of a uniform size are punched out.
-
Each leaf disc is dipped into a test solution for a specified time (e.g., 10 seconds) and then allowed to air dry.
-
Control leaf discs are treated with the solvent-only solution.
-
-
Insect Exposure:
-
Third-instar larvae of the target insect (e.g., P. xylostella) are selected for the assay.
-
The treated leaf discs are placed in individual petri dishes lined with moistened filter paper.
-
A set number of larvae (e.g., 10) are introduced into each petri dish.
-
The petri dishes are sealed and incubated under controlled conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
The corrected mortality is calculated using Abbott's formula if mortality is observed in the control group.
-
The LC50 (lethal concentration for 50% of the population) values are determined using probit analysis.
-
Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of compounds against cytochrome P450 (CYP) enzymes, a key mechanism for the synergistic effect of many piperonyl derivatives.
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): HLMs are used as the source of CYP enzymes.
-
NADPH-Regenerating System: This system is required to provide the necessary cofactor for CYP activity. It typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
CYP-Specific Substrates: Probe substrates that are specifically metabolized by individual CYP isoforms are used (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Test Compound and Positive Control Inhibitor: The this compound derivative to be tested and a known inhibitor for each CYP isoform are dissolved in a suitable solvent (e.g., DMSO).
-
-
Incubation Procedure:
-
The reaction is typically carried out in a 96-well plate.
-
A pre-incubation mixture is prepared containing HLMs, the test compound or control inhibitor at various concentrations, and phosphate buffer. This mixture is incubated for a short period (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by adding a mixture of the CYP-specific substrate and the NADPH-regenerating system.
-
The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Analysis:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The plate is centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action for the synergistic activity of many this compound derivatives, such as piperonyl butoxide, is the inhibition of cytochrome P450 enzymes in insects. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of insect cytochrome P450 by this compound derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
Conclusion
The structural activity relationship of this compound derivatives is a promising area of research for the development of new insecticides, insecticide synergists, and potential anticancer agents. While direct and comprehensive quantitative data on a wide range of this compound derivatives is somewhat limited in publicly accessible literature, studies on closely related piperine and piperonylic acid analogs provide a strong foundation for understanding key SAR principles. Modifications to the alcohol functional group to form esters and ethers, as well as substitutions on the aromatic ring, are critical for modulating biological activity. The inhibition of cytochrome P450 enzymes remains a key mechanism for the synergistic effects of these compounds. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to build a more detailed and quantitative SAR model, which will undoubtedly accelerate the discovery of novel and potent agents for various applications.
References
Performance of Piperonyl Alcohol as a Co-initiator in Dental Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for alternative co-initiators in dental resin composites is driven by the need to enhance biocompatibility without compromising the material's performance. Piperonyl alcohol, a naturally derived compound, has emerged as a potential candidate to replace conventional tertiary amines, which have been associated with cytotoxicity. This guide provides an objective comparison of this compound's performance against commonly used co-initiators, supported by available experimental data.
Executive Summary
This compound demonstrates promise as a biocompatible co-initiator in dental resins. Studies indicate that it can effectively participate in the photopolymerization process, achieving a satisfactory degree of conversion. Crucially, this compound exhibits lower cytotoxicity compared to the widely used co-initiator ethyl-4-dimethylaminobenzoate (EDMAB). While direct comparative data on its impact on mechanical properties like flexural strength is limited in the reviewed literature, its favorable biocompatibility profile warrants further investigation as a viable alternative in the formulation of dental restorative materials.
Data Presentation
Table 1: Degree of Conversion (%) of Experimental Resins with Different Co-initiators
This table summarizes the degree of conversion (DC) of a model dental resin (BisGMA/TEGDMA, 1:1 mass %) containing different co-initiators at various concentrations, with camphorquinone (CQ) as the photoinitiator.
| Co-initiator | Concentration (mol%) | CQ Concentration (mol%) | Degree of Conversion (DC, %) |
| This compound (PA) | 1.0 | 1.0 | 45.3 ± 2.1[1] |
| This compound (PA) | 2.0 | 1.0 | 50.1 ± 1.8[1] |
| This compound (PA) | 4.0 | 1.0 | 55.2 ± 2.5[1] |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | 1.0 | 1.0 | 58.7 ± 3.4[1] |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 1.0 | 1.0 | 56.9 ± 2.9[1] |
Table 2: Cytotoxicity of Dental Resin Co-initiators
This table presents the relative metabolic activity of human dental pulp cells (HDPCs) after exposure to eluates from resins containing different co-initiators, as determined by the MTT assay. A higher metabolic activity indicates lower cytotoxicity.
| Co-initiator | Relative Metabolic Activity of HDPCs (%) |
| This compound (PA) | 57.5 ± 17.4 |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Not explicitly quantified in the same study, but stated to be more cytotoxic than the alternative co-initiators |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 60.0 ± 0.5 |
| N-phenyl glycine (NPG) | 64.6 ± 12.2 |
| 1,3-Benzodioxole (BZD) | 58.3 ± 15.7 |
| Control (Untreated HDPCs) | 100 |
Table 3: Flexural Strength of Dental Resins with Common Amine Co-initiators
Direct comparative data for the flexural strength of resins containing this compound was not available in the reviewed literature. This table provides typical flexural strength values for experimental resins containing the conventional co-initiators EDMAB and DMAEMA to serve as a baseline for comparison. The resin matrix composition and filler content significantly influence these values.
| Co-initiator System | Resin Matrix | Flexural Strength (MPa) |
| CQ/EDMAB | BisGMA/TEGDMA | 70 - 100 |
| CQ/DMAEMA | BisGMA/TEGDMA | 80 - 120 |
Experimental Protocols
Degree of Conversion (DC) Measurement
The degree of conversion is a critical parameter that indicates the extent of polymerization in the resin matrix. It is commonly determined using Fourier Transform Infrared (FTIR) Spectroscopy.
Methodology:
-
Sample Preparation: Uncured resin paste is placed in a standardized mold (e.g., 5 mm diameter, 1 mm thickness) between two transparent films (e.g., Mylar strips).
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal reference peak, typically the aromatic C=C bond at around 1608 cm⁻¹, are identified.
-
Photopolymerization: The sample is light-cured for a specified time (e.g., 20-40 seconds) using a dental curing light with a defined light intensity.
-
Final Spectrum: Immediately after curing, another FTIR spectrum of the polymerized sample is recorded.
-
Calculation: The degree of conversion is calculated based on the reduction in the aliphatic C=C peak height relative to the stable aromatic reference peak before and after curing, using the following formula: DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] x 100
Flexural Strength Testing
Flexural strength, a measure of a material's resistance to bending, is a key indicator of its mechanical performance and durability. The three-point bending test, as specified by ISO 4049, is the standard method for dental composites.
Methodology:
-
Specimen Preparation: Bar-shaped specimens of standardized dimensions (e.g., 25 mm x 2 mm x 2 mm) are prepared by filling a mold with the resin composite and light-curing it according to the manufacturer's instructions.
-
Storage: The cured specimens are typically stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.
-
Testing Setup: The specimen is placed on two supports with a defined span (e.g., 20 mm). A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd² where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and d is the thickness of the specimen.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of a material.
Methodology:
-
Eluate Preparation: Cured resin samples of a standardized surface area are immersed in a cell culture medium for a specific period (e.g., 24 or 72 hours) to allow for the leaching of components.
-
Cell Culture: Human dental pulp cells (HDPCs) or other relevant cell lines are cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared eluates from the resin samples. A control group with fresh culture medium is also maintained.
-
Incubation: The cells are incubated with the eluates for a defined period (e.g., 24 hours).
-
MTT Addition: The MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated by comparing the absorbance of the test groups to the control group.
Mandatory Visualization
Caption: Photoinitiation mechanism in a dental resin with this compound as a co-initiator.
Caption: Logical workflow for evaluating the performance of a dental resin co-initiator.
References
Safety Operating Guide
Navigating the Safe Disposal of Piperonyl Alcohol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of piperonyl alcohol, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] Its toxicological properties have not been fully investigated.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area to minimize inhalation exposure.[1][2]
In the event of a spill, immediately sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. The following protocol outlines the general steps for its proper disposal in a laboratory environment:
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound waste with other chemical waste streams to avoid potential incompatible reactions. This compound is incompatible with strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
The original product container, if empty and in good condition, can be repurposed for waste collection after being properly relabeled.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the concentration or quantity of the waste. Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
Include the name and contact information of the principal investigator or responsible person.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
-
Secondary containment should be used to prevent spills from spreading.
-
-
Disposal Request and Pickup:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain.
-
Do NOT dispose of this compound in the regular trash.
-
Consult your institution's EHS department for specific guidance and clarification on their waste disposal policies.
Quantitative Data Summary
While specific quantitative limits for disposal can vary based on local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.
| Property | Value |
| CAS Number | 495-76-1 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 51-54 °C |
| Flash Point | 125 °C |
| Solubility | Soluble in alcohol, ether, and chloroform; insoluble in water. |
Data sourced from various Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling Piperonyl alcohol
Essential Safety and Handling Guide for Piperonyl Alcohol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials generally resistant to alcohols. Nitrile or neoprene gloves are a suitable choice. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A standard laboratory coat is recommended. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. A dust mask (type N95 or equivalent) is recommended if handling the solid form generates dust. |
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Work in a well-ventilated area to keep airborne concentrations low.
-
Gather all necessary PPE as specified in the table above.
-
Prepare a designated waste container for this compound residue and contaminated materials.
2. Handling:
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Minimize dust generation and accumulation when handling the solid form.
-
Avoid ingestion and inhalation.
3. Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
2. Solid Waste Disposal:
-
Unused or Excess this compound: If the material is not contaminated, consider using it for another experiment to minimize waste. If it must be disposed of, it should be treated as chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated, sealed container for hazardous waste.
-
Spills: For small spills, sweep up the solid material, taking care not to generate dust, and place it into a suitable container for disposal.
3. Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the subsequent waste stream is compatible). The rinsate should be collected and disposed of as chemical waste.
-
Once clean, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, as appropriate.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
Below is a diagram illustrating the workflow for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
